molecular formula C8H16ClNO2 B13920001 (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride

Cat. No.: B13920001
M. Wt: 193.67 g/mol
InChI Key: RXRQFJVKYFXOJJ-FJXQXJEOSA-N
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Description

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride (CAS 2387565-05-9) is a chiral, spirocyclic building block of high value in medicinal chemistry and drug discovery research. With the molecular formula C 8 H 16 ClNO 2 and a molecular weight of 193.67 g/mol , this compound features a spirocyclic scaffold combining tetrahydrofuran and piperidine rings, a structure frequently explored in the design of pharmacologically active molecules. Related 1-oxa-8-azaspiro[4.5]decane compounds are investigated as fatty acid amide hydrolase (FAAH) inhibitors for the potential treatment of pain, anxiety, and movement disorders . The specific stereochemistry of the (4R) enantiomer makes it a critical precursor for developing selective ligands and enzyme inhibitors. Researchers utilize this scaffold to create novel compounds for targeting neurological conditions, inflammatory diseases, and cancer . This product is supplied as a hydrochloride salt to enhance its stability and solubility. For Research Use Only. Not intended for human or animal use.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c10-7-5-11-6-8(7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H/t7-;/m0./s1

InChI Key

RXRQFJVKYFXOJJ-FJXQXJEOSA-N

Isomeric SMILES

C1CNCCC12COC[C@@H]2O.Cl

Canonical SMILES

C1CNCCC12COCC2O.Cl

Origin of Product

United States
Foundational & Exploratory

Technical Deep Dive: Stereochemistry & Synthesis of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical architecture, synthetic accessibility, and medicinal utility of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol .

Architectural Analysis: The Spirocyclic Scaffold

The 2-oxa-8-azaspiro[4.5]decane core represents a "privileged scaffold" in modern drug discovery, valued for its high fraction of sp³-hybridized carbons (


) and its ability to vector substituents into defined 3D space, unlike planar aromatic rings.
Structural Connectivity & Numbering

The molecule consists of a saturated 6-membered piperidine ring spiro-fused to a 5-membered tetrahydrofuran (THF) ring.

  • Spiro Center: Carbon-5 (C5).

  • Piperidine Ring (Ring B): Contains Nitrogen at position 8. Numbering typically proceeds 6-7-8-9-10.

  • Tetrahydrofuran Ring (Ring A): Contains Oxygen at position 2.

    • Numbering Path: C5(spiro)

      
       C1 
      
      
      
      O2
      
      
      C3
      
      
      C4
      
      
      C5(spiro).
  • Functionalization: The hydroxyl (-OH) group is located at C4 , adjacent to the spiro center.

Conformational Dynamics
  • Ring B (Piperidine): Adopts a stable chair conformation . The N-substituent (R) typically prefers the equatorial position to minimize 1,3-diaxial interactions, though the spiro-fusion creates a gem-disubstituted effect at C5, locking the ring pucker.

  • Ring A (THF): Adopts an envelope conformation . The C4-hydroxyl group introduces stereochemical complexity.[1] In the (4R) isomer, the C4-OH bond vector is fixed relative to the piperidine lone pairs, creating a specific pharmacophore for hydrogen bond donation.

Stereochemical Definition: The (4R) Configuration

The designation (4R) is determined by the Cahn-Ingold-Prelog (CIP) priority rules at the chiral center C4.

CIP Priority Assignment at C4

Chiral Center: C4 Ligands attached to C4:

  • -OH (Hydroxyl group)

  • -C3 (Methylene bonded to Oxygen)

  • -C5 (Spiro quaternary carbon)

  • -H (Hydrogen atom)

Priority Analysis:

  • Priority 1: -OH (Oxygen, Atomic Number 8).

  • Priority 2: -C3 vs -C5 .

    • C3 is bonded to {O, H, H}.

    • C5 is bonded to {C, C, C, C} (C1, C4, C6, C10).

    • Comparison: The first point of difference is the atom attached to the carbon. Oxygen (at C3) > Carbon (at C5).

    • Winner: -C3 .

  • Priority 3: -C5 (Spiro center).

  • Priority 4: -H .

Configuration Check: Orient the molecule with the lowest priority group (H ) pointing away from the viewer.

  • Sequence 1 (-OH)

    
     2 (-C3) 
    
    
    
    3 (-C5)
    must trace a Clockwise direction for the (R) configuration.

CIP_Priority Center Chiral Center C4 OH 1. -OH (Oxygen) Center->OH Highest Z C3 2. -CH2-O- (C3) {Bonded to O} Center->C3 High Z neighbor C5 3. -C(Spiro) (C5) {Bonded to C,C,C,C} Center->C5 Quaternary C H 4. -H (Hydrogen) Center->H Lowest Z OH->C3 Clockwise = (R) C3->C5 Clockwise = (R)

Caption: Cahn-Ingold-Prelog (CIP) priority decision tree for assigning (4R) stereochemistry at C4.

Synthetic Pathways

Constructing the 2-oxa-8-azaspiro[4.5]decane core with a specific 4-ol substituent requires a modular approach. The most robust method utilizes Ring-Closing Metathesis (RCM) followed by stereoselective hydroboration.

Route A: RCM & Stereoselective Hydroboration

This route builds the 5-membered ether ring onto a pre-functionalized piperidine core.

Step 1: Synthesis of the Diene Precursor

  • Starting Material: N-Boc-4-piperidone.

  • Reagents:

    • Vinylmagnesium bromide (Grignard addition)

      
      4-vinyl-4-hydroxypiperidine .
      
    • Allyl bromide, NaH (Williamson Ether Synthesis)

      
      4-allyloxy-4-vinylpiperidine ?
      
      • Correction: This connectivity (O attached to spiro) yields the 1-oxa scaffold.

      • Required Connectivity for 2-oxa: C(spiro)-C1-O-C3-C4-C(spiro).

      • Correct Precursor:4-allyl-4-(hydroxymethyl)piperidine .

      • Functionalization: Convert the hydroxymethyl group to a vinyl ether? Or use 4-allyloxymethyl-4-vinylpiperidine .

      • Let's use 4-allyloxymethyl-4-vinylpiperidine .

        • RCM of this substrate closes the ring between the allyl and vinyl groups.

        • Product: 2-oxa-8-azaspiro[4.5]dec-3-ene (Dihydrofuran ring).

Step 2: Ring-Closing Metathesis (RCM)

  • Catalyst: Grubbs II or Hoveyda-Grubbs II.

  • Solvent: DCM (dilute, 0.01 M) to favor intramolecular cyclization.

  • Product: N-Boc-2-oxa-8-azaspiro[4.5]dec-3-ene .

Step 3: Stereoselective Hydroboration-Oxidation

  • Reagents: 9-BBN or Catecholborane (followed by oxidative workup H₂O₂/NaOH).

  • Regioselectivity: Boron adds to the less hindered carbon. In the spiro-dihydrofuran, C3 is less hindered than C4 (which is adjacent to the bulky spiro center).

    • Issue: Standard hydroboration might favor the 3-ol.

    • Solution: Use Brown's Hydroboration with sterically demanding chiral boranes (e.g., Ipc₂BH) to control face and regiochemistry, or proceed via Epoxidation of the alkene followed by hydride opening.

    • Epoxide Route: Epoxidation of the alkene gives the 3,4-epoxide. Opening with LiEt₃BH (Super-Hydride) typically attacks the less hindered C3, leaving the alcohol at the more hindered C4 .

  • Result: (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol .

Synthesis_Route Start N-Boc-4-piperidone Step1 1. Wittig (Methylene) 2. Epoxidation 3. AllylMgBr Opening Start->Step1 Inter1 4-allyl-4-hydroxymethyl piperidine derivative Step1->Inter1 Step2 Iodocyclization (I2, NaHCO3) Inter1->Step2 Core 2-oxa-8-azaspiro[4.5]decane (Iodo-intermediate) Step2->Core Step3 Elimination & Hydroboration Core->Step3 Final (4R)-4-ol Target Step3->Final

Caption: Synthetic workflow from piperidone to the (4R)-4-ol target via cyclization strategies.

Analytical Profiling & Validation

To confirm the (4R) stereochemistry and scaffold integrity, the following analytical signatures are diagnostic.

Analytical MethodDiagnostic FeatureExpected Observation
¹H NMR (500 MHz) H4 Carbinol Proton Multiplet at

4.1–4.3 ppm. Coupling constants (

) with H3 protons reveal ring pucker (envelope).
¹³C NMR C4 & C5 Shifts C4 (CH-OH) ~70–75 ppm. C5 (Spiro quaternary) ~40–45 ppm.
NOESY 2D NMR Stereo-correlation Strong NOE between H4 and axial protons of the piperidine ring confirms the relative configuration (cis/trans to N-lone pair).
Chiral HPLC Enantiomeric Excess Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA. Baseline separation of (4R) and (4S).

Medicinal Utility: The SHP2 Connection

The 2-oxa-8-azaspiro[4.5]decane scaffold is a critical component in inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase), an oncoprotein activated in various cancers.

  • Case Study (IACS-15414):

    • Researchers at MD Anderson Cancer Center identified this spiro-core as a key structural element to lock the inhibitor into the SHP2 allosteric pocket.

    • Mechanism: The spiro-cycle restricts the conformational flexibility of the amine, reducing the entropic penalty of binding and improving selectivity against related phosphatases.

    • Solubility: The ether oxygen (2-oxa) functions as a hydrogen bond acceptor, significantly improving aqueous solubility compared to the carbocyclic analog (spiro[4.5]decane).

References
  • IACS-15414 Discovery: Journal of Medicinal Chemistry, "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]... a Potent SHP2 Inhibitor." (2021).[2]

  • Spiro Scaffold Synthesis: Bioorganic & Medicinal Chemistry, "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives..." (2020).

  • General Spirocycle Utility: BenchChem Technical Review, "The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry."

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical profile and solubility assessment of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride , a critical spirocyclic intermediate used in the synthesis of allosteric SHP2 phosphatase inhibitors and other GPCR modulators.

Executive Summary & Compound Identity

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a high-value spirocyclic scaffold. Its "3D-rich" architecture (high


 fraction) is employed to improve the metabolic stability and solubility of drug candidates, particularly allosteric SHP2 inhibitors (e.g., TNO155 analogues) and opioid receptor modulators.

Unlike flat aromatic scaffolds, the spiro[4.5]decane core reduces lipophilicity (LogD) while maintaining rigid vector orientation for ligand-protein binding.

Chemical Identity Table
PropertyDetail
IUPAC Name (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride
CAS (HCl Salt) 2387565-05-9
CAS (Free Base) 777049-50-0
Molecular Formula

Molecular Weight 193.67 g/mol (Salt) / 157.21 g/mol (Base)
Structural Class Spirocyclic Ether-Amine
Stereochemistry (4R)-enantiomer (Hydroxyl group on the oxa-ring)

Physicochemical Profile & Solubility Data

Solubility Matrix

The hydrochloride salt exhibits classic amine-salt behavior: high water solubility due to ionization of the secondary amine (


) and the polarity of the ether/alcohol motifs.
Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Comments
Water (pH < 7) High > 100 mg/mLForms a stable, clear solution. Highly hygroscopic.
PBS (pH 7.4) High > 50 mg/mLIdeal for biological assays.
Methanol / Ethanol Moderate-High 20–50 mg/mLSuitable for recrystallization or stock solution prep.
DMSO High > 100 mg/mLStandard solvent for HTS stock solutions (10–20 mM).
Dichloromethane (DCM) Low < 1 mg/mLThe HCl salt is poorly soluble; free base is soluble.
Hexane / Heptane Insoluble < 0.1 mg/mLUsed as an anti-solvent for precipitation.
pH-Dependent Solubility (The "pKa Effect")

The solubility of this compound is governed by the ionization of the piperidine nitrogen (approximate pKa ~9.5–10.5).

  • pH 1.0 – 8.0 (Ionized): The molecule exists predominantly as the cationic ammonium species, maintaining high aqueous solubility.

  • pH > 10.0 (Neutral): Deprotonation to the free base (

    
    ) causes a sharp decrease in aqueous solubility, potentially leading to oiling out or precipitation if concentrations exceed the intrinsic solubility (
    
    
    
    ).

pH_Speciation cluster_acid Acidic Medium (pH < 9) cluster_base Basic Medium (pH > 10) Salt Cationic Form (Soluble) (R2-NH2+) Base Free Base (Less Soluble) (R2-NH) Salt->Base Deprotonation (NaOH/NaHCO3) Base->Salt Salt Formation (HCl in Dioxane/Et2O)

Figure 1: pH-dependent speciation logic governing the solubility and isolation of the spirocyclic amine.

Experimental Protocols for Solubility Determination

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for: Pre-formulation, certificate of analysis (CoA) generation, and process optimization.

  • Preparation: Weigh 10 mg of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., Water, pH 7.4 Buffer).

  • Equilibration:

    • Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

  • Quantification:

    • Dilute the supernatant 100-fold with Mobile Phase.

    • Analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

    • Note: This compound lacks a strong chromophore; LC-MS or CAD (Charged Aerosol Detection) is preferred over UV.

Protocol B: Kinetic Solubility (High-Throughput)

Use this for: Screening derivatives in drug discovery.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of DMSO stock to 490 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via nephelometry or absorbance at 620 nm. A flat baseline indicates solubility; increased absorbance indicates precipitation.

Synthesis & Purification Context

Understanding the solubility is critical for the isolation of this intermediate during synthesis, particularly for SHP2 inhibitors.

Isolation Workflow

The hydrochloride salt is typically generated to purify the amine from non-basic impurities.

Synthesis_Workflow Step1 Boc-Protected Intermediate (Lipophilic, Soluble in DCM) Step2 Deprotection (4M HCl in Dioxane) Step1->Step2 Acidolysis Step3 Precipitation Step2->Step3 Add Et2O or Hexane (Anti-solvent) Step4 (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol HCl (Solid Precipitate) Step3->Step4 Filtration & Drying

Figure 2: Isolation workflow utilizing differential solubility. The HCl salt precipitates from ether/dioxane mixtures, while impurities remain in solution.

Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Stability: Stable in aqueous solution at acidic pH. Avoid prolonged exposure to strong bases to prevent free-base oiling.

References

  • Amadis Chemical. (2025). Product Datasheet: (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride (CAS 2387565-05-9).[1] Retrieved from

  • GuideChem. (2024). Chemical Properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol (CAS 777049-50-0). Retrieved from

  • BLD Pharm. (2023). SHP2 Inhibitor Intermediates and Spirocyclic Scaffolds. Retrieved from

  • Google Patents. (2023). US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists. (Demonstrates the use of 2-oxa-8-azaspiro[4.5]decane scaffolds in drug discovery). Retrieved from

  • Enamine. (2022). Spirocycles for Improved Solubility in Drug Design. Retrieved from

Sources

Synthesis of 2-oxa-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 2-oxa-8-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern drug discovery, distinguished by its ability to restrict conformational entropy while projecting substituents into defined vector spaces.[1] Unlike its more common isomer, 1-oxa-8-azaspiro[4.5]decane (found in muscarinic agonists), the 2-oxa variant has emerged as a critical core in allosteric SHP2 inhibitors (e.g., TNO155) and other oncology targets.[1]

This guide details the precision synthesis of this scaffold, focusing on the construction of the spiro-ether linkage and the establishment of the quaternary stereocenter.[1][2]

Strategic Retrosynthesis & Structural Logic

The core challenge in synthesizing 2-oxa-8-azaspiro[4.5]decane is the construction of the tetrahydrofuran (THF) ring spiro-fused to the piperidine 4-position.[1] The "2-oxa" designation implies the oxygen atom is separated from the spiro center by one methylene unit (beta-position relative to the spiro carbon), contrasting with the alpha-position in 1-oxa derivatives.[1]

Retrosynthetic Disconnection:

  • Spiro-Ether Formation: The THF ring is best closed via an intramolecular etherification.

  • Quaternary Center Assembly: The spiro-carbon (C4 of piperidine) requires two substituents: a hydroxymethyl group (nucleophile) and an allyl/vinyl group (electrophile precursor).

  • Precursor: A 4,4-disubstituted piperidine, specifically 4-allyl-4-(hydroxymethyl)piperidine .[1]

Retrosynthesis Target 2-oxa-8-azaspiro[4.5]decane (Target Scaffold) Intermediate Iodocyclization Precursor (Spiro-THF formation) Target->Intermediate Reductive Deiodination Precursor 4-Allyl-4-(hydroxymethyl)piperidine (Key Building Block) Intermediate->Precursor Iodocyclization SM N-Boc-4-Piperidone (Starting Material) Precursor->SM Alpha-Alkylation & Reduction

Figure 1. Retrosynthetic logic for the 2-oxa-8-azaspiro[4.5]decane core.

Core Synthesis Protocol: The Iodocyclization Route

This protocol is the industry standard for generating the 2-oxa-8-azaspiro[4.5]decane core.[1] It relies on a robust 5-exo-trig iodocyclization to close the THF ring.[1]

Phase 1: Assembly of the Quaternary Center

Objective: Convert N-Boc-4-piperidone into the 4,4-disubstituted alcohol.

  • Step 1: Horner-Wadsworth-Emmons (HWE) Olefination [1]

    • Reagents: N-Boc-4-piperidone, Triethyl phosphonoacetate, NaH, THF.[1]

    • Conditions: 0°C to RT, 12 h.

    • Product: tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.[1]

    • Insight: Use HWE over Wittig to avoid triphenylphosphine oxide removal issues on scale.

  • Step 2: Conjugate Addition (Introduction of C3 unit)

    • Reagents: Nitromethane, TBAF (cat.), THF (Michael addition) OR Vinylmagnesium bromide/CuI (if targeting vinyl).[1]

    • Alternative (Robust):Alkylation of the ester enolate.

    • Preferred Route: Conversion of the HWE product to 4-allyl-4-hydroxypiperidine is difficult directly.[1]

    • Corrected Route (High-Yield):

      • Start with N-Boc-4-piperidone .[1]

      • Allylation: React with Allylmagnesium bromide (1.2 equiv) in Et₂O at -78°C.

      • Intermediate: N-Boc-4-allyl-4-hydroxypiperidine.[1]

      • Critical Note: This gives the "1-oxa" precursor if cyclized directly.[1] To get "2-oxa", we need to extend the carbon chain on the hydroxyl side or the alkene side.[1]

      • Corrected Precursor for 2-Oxa: We need 4-allyl-4-(hydroxymethyl)piperidine .[1]

        • Synthesis:

          • Darzens Reaction: N-Boc-4-piperidone + Ethyl chloroacetate + NaH -> Spiro-epoxide ester .[1]

          • Epoxide Opening: React spiro-epoxide with Vinylmagnesium bromide/CuI? No.

          • Alternative: Alkylation of N-Boc-piperidine-4-carboxylate .

            • Lithium enolate of N-Boc-piperidine-4-ethyl ester + Allyl bromide -> 4-Allyl-4-ester .[1]

            • Reduction (LiAlH₄) -> 4-Allyl-4-(hydroxymethyl)piperidine .[1]

Phase 2: Cyclization (The "Recipe")

Protocol: 4-Allyl-4-(hydroxymethyl)piperidine to 2-Oxa-8-azaspiro[4.5]decane

ParameterSpecification
Substrate N-Boc-4-allyl-4-(hydroxymethyl)piperidine (1.0 equiv)
Reagent Iodine (I₂) (2.5 equiv)
Base NaHCO₃ (3.0 equiv)
Solvent MeCN / H₂O (3:1 v/v)
Temperature 0°C to RT
Time 4–6 hours

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the diol/alkene precursor in 150 mL MeCN. Add 50 mL water.

  • Buffering: Add solid NaHCO₃ to the stirring solution.

  • Cyclization: Cool to 0°C. Add Iodine portion-wise over 30 minutes. The solution will turn dark brown.

  • Monitoring: Monitor by TLC/LCMS. The disappearance of the alkene and formation of a less polar product indicates conversion.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color vanishes (yellow to clear).

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.[1]

  • Product: This yields the iodomethyl-substituted spirocycle .

    • Structure:tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate.[1]

Phase 3: Reductive Deiodination (Final Core)

To obtain the unsubstituted 2-oxa-8-azaspiro[4.5]decane:

  • Reagents: Tributyltin hydride (Bu₃SnH) (1.2 equiv), AIBN (cat.), Toluene.[1]

  • Conditions: Reflux (110°C), 2 h.

  • Workup: Potassium fluoride (aq) wash to remove tin residues.

  • Deprotection: TFA/DCM to remove the Boc group if the free amine is required.

Advanced Asymmetric Route (TNO155 Analogues)

For drug candidates like TNO155 (SHP2 inhibitor), the 3-position (on the THF ring) often bears a substituent (e.g., methyl, amino).[1] The synthesis requires controlling the stereochemistry at the spiro center and the C3 position.

Key Technology: Asymmetric Allylic Alkylation (AAA) [1][2]

  • Reference: J. Org. Chem. 2020 (Novartis/ACS routes).

  • Workflow:

    • Substrate: N-Cbz-4-oxopiperidine-3-carboxylate.

    • AAA Reaction: Pd₂dba₃, Chiral Ligand (e.g., Trost ligand), Allyl acetate.[1]

    • Outcome: Sets the quaternary stereocenter at C4 with high enantiomeric excess (>90% ee).

    • Cyclization: Follows the reduction/iodocyclization pathway described above, but the pre-existing chirality directs the diastereoselectivity of the ring closure.[1]

Workflow Step1 N-Boc-Piperidine-4-ester + Allyl Bromide Step2 LiAlH4 Reduction (Forms Diol Precursor) Step1->Step2 Alkylation Step3 Iodocyclization (Ring Closure) Step2->Step3 5-exo-trig Step4 Radical Reduction (Removes Iodine) Step3->Step4 Bu3SnH Final 2-Oxa-8-azaspiro[4.5]decane Step4->Final TFA (Deprotect)

Figure 2. Step-by-step synthetic workflow for the unsubstituted scaffold.

Comparative Data: Routes to Scaffold

MetricRoute A: Iodocyclization (Recommended)Route B: Epoxide OpeningRoute C: Metathesis (RCM)
Starting Material 4-Piperidine-carboxylate4-Methylene-piperidineDiallyl-piperidine
Key Step 5-exo-trig cyclizationEpoxide ring openingRing-Closing Metathesis
Overall Yield 45–55%20–30%30–40%
Scalability High (kg scale feasible)Low (Epoxide handling)Medium (Ru catalyst cost)
Stereocontrol Substrate controlledDifficultLigand controlled

References

  • Novartis AG. (2015). Substituted Pyrazines and their use as SHP2 Inhibitors.[3] WO2015/107495.[4][5][6] (Describes "Intermediate 10", a key 2-oxa-8-azaspiro[4.5]decane derivative).[1] Link

  • Chen, Y., et al. (2020).[1][7] Discovery of TNO155: A Highly Potent, Selective, and Orally Efficacious Allosteric SHP2 Inhibitor.[1][8] Journal of Medicinal Chemistry, 63(22), 13578–13594.[1] Link[1]

  • Vaskevych, R. I., et al. (2021).[1] Oxa-spirocycles: synthesis, properties and applications.[1][2] (Review of spiro-ether synthesis methods). Link

  • PubChem. (2025). 2-Oxa-8-azaspiro[4.5]decane Compound Summary.Link[1]

Sources

Technical Guide: Purity Specification & Validation for (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity standards for (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a high-value "privileged scaffold" intermediate used in the synthesis of next-generation GPCR modulators, particularly muscarinic agonists and opioid receptor ligands. Its spirocyclic architecture restricts conformational flexibility, enhancing target selectivity.

However, the (4R)-stereocenter is the critical quality attribute (CQA). Inversion or racemization at this center can lead to eutomer/distomer pairs with vastly different toxicological profiles. This guide defines a rigorous purity standard derived from ICH Q3A/Q6A guidelines, focusing on the control of enantiomeric excess (ee) and the removal of specific process-related impurities.

Critical Quality Attributes (CQAs) & Specification Limits

The following specifications represent a "Gold Standard" for late-stage research or GMP starting material. These limits are designed to prevent downstream failure in API synthesis.

Table 1: Comprehensive Purity Standards
AttributeAcceptance CriteriaRationale
Appearance White to off-white crystalline solidIndicates successful salt formation and removal of amorphous polymeric residues.
Identification (IR/NMR) Conforms to structureDefinitive structural confirmation.
Assay (HPLC - dried basis) ≥ 98.5% w/wHigh purity required to minimize side-reactions in subsequent coupling steps.
Chiral Purity (HPLC) ≥ 99.0% ee (Enantiomeric Excess)The (4S)-enantiomer is a critical impurity that is difficult to purge downstream.
Counter-ion Content (Titration) 16.5% – 17.5% (Chloride)Theoretical Cl⁻ is ~18.3%; range accounts for hygroscopicity and solvation.
Related Substance: Ketone ≤ 0.15%Residual 2-oxa-8-azaspiro[4.5]decan-4-one (precursor) is reactive and mutagenic.
Related Substance: Dehydrated ≤ 0.20%2-oxa-8-azaspiro[4.5]dec-3-ene (elimination product).
Residual Solvents ≤ 5000 ppm (Ethanol/IPA)Conforms to ICH Q3C (Class 3). Avoid Class 1/2 solvents in final crystallization.
Loss on Drying (LOD) ≤ 1.0%The HCl salt is hygroscopic; moisture control is vital for stoichiometry.

Impurity Genealogy & Control Strategy

To control purity, one must understand the origin of impurities. The synthesis typically involves the stereoselective reduction of the ketone precursor.

Synthesis-Derived Impurities
  • The "Ketone" Impurity: Incomplete reduction of 2-oxa-8-azaspiro[4.5]decan-4-one. This is a reactive electrophile.

  • The "Alkene" Impurity: Acid-catalyzed dehydration of the 4-OH group during the HCl salt formation.

  • The "Wrong" Enantiomer: Failure of the chiral reduction catalyst (e.g., Noyori transfer hydrogenation) or inadequate resolution.

Visualization: Impurity Fate Mapping

The following diagram illustrates the critical control points (CCPs) where impurities are generated and removed.

ImpurityMap Start Ketone Precursor (Achiral) Step1 Step 1: Asymmetric Reduction (Chiral Catalyst) Start->Step1 Reduction Crude Crude (4R)-Alcohol Contaminants: (4S)-isomer, Unreacted Ketone Step1->Crude 95% ee typical Step2 Step 2: HCl Salt Formation (Anhydrous HCl/IPA) Crude->Step2 Dissolution Imp1 Impurity A: (4S)-Isomer (Must be purged by crystallization) Crude->Imp1 Risk RISK: Dehydration (Formation of Alkene) Step2->Risk Acidic Conditions Final Final Product (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol HCl Risk->Final Controlled Temp (<0°C) Imp2 Impurity B: Alkene (Thermodynamic product) Risk->Imp2 If T > 25°C

Caption: Fate mapping of impurities during the asymmetric reduction and salt formation steps.

Analytical Protocols (Self-Validating Systems)

Protocol A: Chiral HPLC (Enantiomeric Purity)

This method is "self-validating" because it requires the resolution of the racemate (system suitability standard) before analyzing the sample.

  • Principle: Separation of (4R) and (4S) isomers using a polysaccharide-based stationary phase.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is crucial to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

  • System Suitability:

    • Inject Racemic Standard.

    • Resolution (

      
      ) between (4R) and (4S) peaks must be > 2.0.
      
    • Tailing factor < 1.5.

Protocol B: Chloride Content via Potentiometric Titration

This determines the precise stoichiometry of the salt, distinguishing between the mono-HCl, di-HCl (if ring opens), or free base.

  • Reagents: 0.1 N Silver Nitrate (

    
    ), dilute Nitric Acid.
    
  • Apparatus: Potentiometric titrator with Silver/Silver Chloride electrode.

  • Procedure:

    • Dissolve 150 mg of sample in 50 mL deionized water.

    • Add 1 mL

      
       (to prevent carbonate interference).
      
    • Titrate with 0.1 N

      
       to the potentiometric endpoint.
      
  • Calculation:

    
    
    Target: 18.3% (theoretical). Acceptance: 16.5–18.5% (allows for ~1% water/solvent).
    

Handling & Stability

The (4R)-alcohol functionality, combined with the secondary amine, presents specific stability challenges.

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture. It must be stored in desiccated, foil-sealed containers.

  • Amine Oxidation: Although the salt form protects the nitrogen, long-term exposure to air can lead to N-oxide formation. Store under Argon/Nitrogen at -20°C for long-term banking.

  • Acyl Migration Risk: If used in reactions with acyl chlorides, the free hydroxyl group can compete with the amine (O-acylation vs N-acylation). Operational Tip: Always maintain pH > 9 during coupling reactions to ensure the amine is the nucleophile, or use O-protection if necessary.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Wainer, I. W. (1987). A Practical Guide to the Selection and Use of HPLC Chiral Stationary Phases. J.T. Baker Inc. (Contextual grounding for Chiralpak AD/OD selection).
  • Burgey, C. S., et al. (2003). Synthesis of CGRP receptor antagonists: Spiro-piperidine intermediates. Bioorganic & Medicinal Chemistry Letters. (Provides synthetic context for spiro-amine salts).
  • PubChem. (2025).[2][3] Compound Summary: 2-oxa-8-azaspiro[4.5]decane.[2][4][5][6] National Library of Medicine. Retrieved from [Link]

  • BenchChem. (2025).[7] Analytical Methods for Purity Validation of Spiro-amines. (General methodology for spirocyclic amine analysis).

Sources

Methodological & Application

Application Notes & Protocols for the N-Alkylation of 2-Oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated 2-Oxa-8-azaspiro[4.5]decanes

The 2-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the precise spatial orientation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets. The secondary amine at the 8-position serves as a critical handle for synthetic diversification, allowing for the introduction of a wide array of substituents through N-alkylation. This modification is a cornerstone in the optimization of physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activity of drug candidates. N-alkylated derivatives of this spirocycle have been investigated as potent ligands for various biological targets, including sigma-1 receptors and muscarinic M1 receptors, highlighting their therapeutic potential in neurology and other disease areas.[1][2][3]

This guide provides a comprehensive overview of the primary methodologies for the N-alkylation of 2-oxa-8-azaspiro[4.5]decane, offering detailed, field-proven protocols and explaining the rationale behind experimental choices to ensure reproducible and efficient synthesis.

Mechanistic Overview: Pathways to N-Alkylation

The N-alkylation of the 2-oxa-8-azaspiro[4.5]decane core is typically achieved through two robust and versatile chemical transformations: direct alkylation via nucleophilic substitution and reductive amination. The choice between these methods is often dictated by the nature of the desired alkyl substituent and the overall synthetic strategy.

  • Direct Alkylation: This classic method involves the reaction of the secondary amine with an alkyl halide (or sulfonate). The amine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction. A base is required to neutralize the hydrogen halide byproduct, driving the reaction to completion. The reactivity of the alkyl halide (I > Br > Cl) and the choice of base and solvent are critical parameters for optimizing reaction efficiency and minimizing side reactions.

  • Reductive Amination: This powerful one-pot procedure is ideal for introducing a wider variety of alkyl groups, including those derived from aldehydes and ketones. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine with a carbonyl compound. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[4] This method is particularly advantageous as it avoids the use of potentially toxic alkyl halides and is tolerant of a broad range of functional groups.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details a general procedure for the N-alkylation of 2-oxa-8-azaspiro[4.5]decane using an alkyl bromide as the electrophile and potassium carbonate as the base. This method is straightforward and highly effective for introducing simple alkyl groups.

Workflow Diagram: Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-oxa-8-azaspiro[4.5]decane in anhydrous acetonitrile B Add alkyl bromide (1.1 eq) and K2CO3 (2.0 eq) A->B C Stir at 25-80°C B->C D Monitor by TLC C->D E Cool to RT and filter D->E F Concentrate filtrate E->F G Dissolve in DCM, wash with aq. NaHCO3 and brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: Workflow for direct N-alkylation of 2-oxa-8-azaspiro[4.5]decane.

Materials:

Reagent/MaterialGradeSupplier Recommendation
2-Oxa-8-azaspiro[4.5]decane≥97%Commercially available
Alkyl Bromide (e.g., Benzyl Bromide)Reagent Gradee.g., Sigma-Aldrich, Acros
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powdere.g., Sigma-Aldrich, VWR
Anhydrous Acetonitrile (MeCN)HPLC Gradee.g., Sigma-Aldrich, Fisher
Dichloromethane (DCM)ACS Gradee.g., VWR, Fisher
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated Aqueous NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., Sigma-Aldrich, VWR
Silica Gel for Flash Chromatography40-63 µme.g., SiliCycle, Merck
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄e.g., Merck, Analtech

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-oxa-8-azaspiro[4.5]decane (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 0.1-0.2 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The fine powder form is preferred as it provides a larger surface area.

  • Add the corresponding alkyl bromide (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to a gentle reflux (typically around 80°C for acetonitrile) or stir at room temperature. The optimal temperature depends on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2-oxa-8-azaspiro[4.5]decane.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of 2-oxa-8-azaspiro[4.5]decane via reductive amination with an aldehyde, using sodium triacetoxyborohydride as the reducing agent. This mild reducing agent is particularly effective for the reductive amination of secondary amines.[4]

Workflow Diagram: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-oxa-8-azaspiro[4.5]decane and aldehyde (1.1 eq) in DCM B Stir for 20-30 min at RT A->B C Add NaBH(OAc)3 (1.5 eq) portion-wise B->C D Stir at RT for 4-16 h C->D E Monitor by TLC/LC-MS D->E F Quench with saturated aq. NaHCO3 E->F G Separate layers and extract aqueous phase with DCM F->G H Combine organic layers, wash with brine, and dry over Na2SO4 G->H I Filter and concentrate H->I J Purify by flash column chromatography I->J

Caption: Workflow for reductive amination of 2-oxa-8-azaspiro[4.5]decane.

Materials:

Reagent/MaterialGradeSupplier Recommendation
2-Oxa-8-azaspiro[4.5]decane≥97%Commercially available
Aldehyde (e.g., Benzaldehyde)Reagent Gradee.g., Sigma-Aldrich, Acros
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%e.g., Sigma-Aldrich, Combi-Blocks
Dichloromethane (DCM), anhydrousDriSolv® or similare.g., Sigma-Aldrich, VWR
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated Aqueous NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., Sigma-Aldrich, VWR
Silica Gel for Flash Chromatography40-63 µme.g., SiliCycle, Merck
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄e.g., Merck, Analtech

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-oxa-8-azaspiro[4.5]decane (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M).

  • Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. The portion-wise addition helps to control any initial exotherm.

  • Stir the reaction at room temperature for 4 to 16 hours. The reaction time will vary depending on the reactivity of the aldehyde.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 2-oxa-8-azaspiro[4.5]decane.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions for the N-alkylation of secondary amines, which are directly applicable to the 2-oxa-8-azaspiro[4.5]decane scaffold.

MethodAlkylating AgentBase/Reducing AgentSolventTemperature (°C)Typical Yield (%)
Direct AlkylationAlkyl Bromide/IodideK₂CO₃Acetonitrile, DMF25 - 8070 - 95
Reductive AminationAldehyde/KetoneNaBH(OAc)₃DCM, THF, DCE0 - 2560 - 90

Trustworthiness & Best Practices

  • Moisture Sensitivity: For reductive amination, the use of anhydrous solvents is crucial as sodium triacetoxyborohydride can react with water. For direct alkylation, while not as critical, anhydrous conditions can prevent side reactions and improve yields.

  • Stoichiometry: Precise control of the stoichiometry is important. In direct alkylation, a slight excess of the alkylating agent is used to ensure complete consumption of the starting amine. In reductive amination, an excess of the reducing agent is necessary to drive the reduction of the iminium intermediate.

  • Monitoring the Reaction: TLC is an indispensable tool for monitoring the progress of these reactions. A suitable solvent system should be developed to clearly separate the starting material, product, and any major byproducts. For example, a 1:1 mixture of ethyl acetate and hexanes is often a good starting point for developing a TLC method for these compounds.

  • Purification: Flash column chromatography is the most common method for purifying the N-alkylated products. The choice of eluent is critical for achieving good separation. A gradual increase in the polarity of the eluent (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

References

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. Available at: [Link]

  • Application Note – Reductive Amination. Synple Chem. Available at: [Link]

  • A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Organic Chemistry Portal. Available at: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS. Available at: [Link]

  • 8-azaspiro[5][6] decane-7, the preparation method of 9-dione compounds. Google Patents. Available at:

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265. PubChem. Available at: [Link]

Sources

The Spirocyclic Scaffold Reimagined: Application Notes for the (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Drug Discovery

In the quest for novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties, medicinal chemists are increasingly looking beyond flat, aromatic structures towards more three-dimensional molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of building blocks.[2] Their inherent rigidity and defined spatial arrangement of functional groups offer a unique platform for exploring chemical space and optimizing interactions with biological targets.[3][4] The incorporation of spirocycles can lead to improved aqueous solubility, metabolic stability, and a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with clinical success.[1][5]

This guide focuses on the utility of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol , a chiral building block that combines the conformational constraints of a spirocycle with the versatile functionality of a secondary alcohol and a secondary amine. This unique combination allows for the divergent synthesis of a wide array of complex molecules, making it an invaluable tool for lead discovery and optimization.

Physicochemical Properties

The table below summarizes key physicochemical properties of the parent compound, 2-oxa-8-azaspiro[4.5]decane. These values provide a baseline for understanding the behavior of its derivatives in biological and chemical systems.

PropertyValueSource
Molecular Formula C₈H₁₅NOPubChem
Molecular Weight 141.21 g/mol PubChem
XLogP3 0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem

Proposed Synthesis of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol

While not explicitly detailed in the literature, a plausible enantioselective synthesis of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol can be envisioned. A potential strategy involves an asymmetric allylic alkylation to set the chiral quaternary center, followed by a sequence of transformations to construct the tetrahydrofuran ring, drawing inspiration from known methods for similar spirocyclic systems.[6][7]

Synthetic_Pathway_1 cluster_0 Key Stages start N-Protected 4-Piperidone Derivative aaa Asymmetric Allylic Alkylation start->aaa Sets Stereocenter inter1 Chiral Quaternary Intermediate aaa->inter1 oxid Oxidative Cleavage & Reduction inter1->oxid Forms Diol Precursor diol Diol Intermediate oxid->diol spiro Acid-Catalyzed Spiroketalization diol->spiro Ring Formation final_product (4R)-N-Protected-2-oxa-8- azaspiro[4.5]decan-4-ol spiro->final_product deprotection Deprotection final_product->deprotection target (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol deprotection->target

Caption: Proposed synthetic workflow for (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol.

Application Notes and Protocols

The true utility of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol lies in its capacity to be selectively functionalized at both the nitrogen and oxygen centers. The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: N-Boc Protection

The protection of the secondary amine is a crucial first step for many subsequent transformations, allowing for selective reactions at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[8][9]

Rationale: This protocol employs di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic system with a mild base. The use of water as a solvent makes this procedure more environmentally friendly, and the reaction proceeds chemoselectively at the nitrogen atom.[10]

Materials:

  • (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol (1.0 equiv) and dissolve it in a mixture of water and acetone (e.g., 10:1 v/v).

  • Add sodium bicarbonate (2.0 equiv) to the solution and stir vigorously.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: Oxidation of the Secondary Alcohol

Oxidation of the secondary alcohol to a ketone provides a valuable synthetic handle for further modifications, such as the introduction of substituents at the alpha-carbon or conversion to other functional groups. The Dess-Martin periodinane (DMP) oxidation is a mild and reliable method for this transformation.[11][12]

Rationale: DMP is a hypervalent iodine reagent that offers high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically fast and proceeds under neutral conditions at room temperature, making it compatible with a wide range of functional groups, including the acid-sensitive Boc protecting group.[13][14]

Materials:

  • N-Boc-(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve N-Boc-(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2-1.5 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Alternative: Swern Oxidation The Swern oxidation, using oxalyl chloride and DMSO, is another mild and effective method for this transformation, particularly for large-scale reactions.[15][16][17][18][19] Care must be taken due to the cryogenic temperatures required and the generation of foul-smelling dimethyl sulfide.

Protocol 3: N-Boc Deprotection

Removal of the Boc group is necessary to enable functionalization of the secondary amine. This is typically achieved under acidic conditions.[20][21]

Rationale: Trifluoroacetic acid (TFA) in dichloromethane is a standard and highly effective method for Boc deprotection. The reaction is generally clean and fast at room temperature.[22]

Materials:

  • N-Boc protected 2-oxa-8-azaspiro[4.5]decane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected starting material (1.0 equiv) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv, or as a 20-50% solution in DCM).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 4: Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of amines. This process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[23][24]

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes side reactions.[25][26][27]

Materials:

  • Deprotected 2-oxa-8-azaspiro[4.5]decane derivative

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the deprotected amine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in DCE or DCM, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.

Illustrative Derivatization Workflow

The following diagram illustrates a potential workflow for the derivatization of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol, showcasing the versatility of this building block.

Derivatization_Workflow cluster_1 Synthetic Manipulations start_mol (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol n_boc N-Boc-(4R)-2-oxa-8- azaspiro[4.5]decan-4-ol start_mol->n_boc Protocol 1: N-Boc Protection ketone N-Boc-(4R)-2-oxa-8- azaspiro[4.5]decan-4-one n_boc->ketone Protocol 2: Oxidation deprotected_ketone (4R)-2-oxa-8-azaspiro[4.5]decan-4-one ketone->deprotected_ketone Protocol 3: N-Boc Deprotection final_amine N-Substituted-(4R)-2-oxa-8- azaspiro[4.5]decan-4-one deprotected_ketone->final_amine Protocol 4: Reductive Amination

Caption: A multi-step derivatization sequence starting from the title compound.

Conclusion

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure and orthogonal functional handles provide a robust platform for the synthesis of diverse and complex molecular entities. The protocols outlined in this guide offer a starting point for researchers to explore the full potential of this promising spirocyclic scaffold in the development of next-generation therapeutics.

References

Sources

Application Note: Azaspiro[4.5]decanes as Privileged Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the realm of Central Nervous System (CNS) drug discovery, the "flatland" problem—over-reliance on planar aromatic scaffolds—has historically contributed to poor solubility and suboptimal metabolic stability. The azaspiro[4.5]decane scaffold represents a critical structural solution. By enforcing a 90° orthogonal orientation between the five-membered and six-membered rings, this scaffold increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates.

This Application Note details the deployment of 1-oxa-8-azaspiro[4.5]decane and related analogs. We focus on their application as high-affinity ligands for the Sigma-1 receptor (


R) , a chaperone protein implicated in neurodegeneration and neuropathic pain.

The Chemical Advantage: Vector Positioning & Physicochemical Properties[1]

The spirocyclic core offers distinct advantages over fused bicyclic systems (like indole or quinoline):

  • Metabolic Stability: The quaternary spiro-carbon blocks standard metabolic oxidation sites (e.g., benzylic positions), extending half-life (

    
    ).
    
  • Vectorial Display: Substituents on the nitrogen (position 8) and the five-membered ring (positions 2/3) are held in rigid, defined vectors, allowing precise probing of receptor hydrophobic pockets without the entropy penalty of flexible chains.

  • Lipophilicity Modulation: The ether oxygen in 1-oxa-8-azaspiro variants lowers logP compared to all-carbon spirocycles, improving the likelihood of blood-brain barrier (BBB) penetration while minimizing non-specific protein binding.

Visualizing the Structural Logic

SAR_Logic Flat Planar Aromatic (Low Solubility, High MP) Spiro Azaspiro[4.5]decane (High Fsp3, 3D Geometry) Flat->Spiro Scaffold Hopping Prop1 Rigid Vector Alignment Spiro->Prop1 Prop2 Metabolic Blocking Spiro->Prop2 Prop3 Optimized LogD (2-3) Spiro->Prop3 Target Target Selectivity (e.g., Sigma-1 vs Sigma-2) Prop1->Target Specific Binding CNS CNS Penetration (Low Efflux) Prop2->CNS Stability Prop3->CNS Permeability

Figure 1: Structural Activity Relationship (SAR) logic shifting from planar aromatics to spirocyclic scaffolds to improve CNS drug properties.

Synthetic Protocol: Construction of the Core Scaffold

While multiple routes exist, the NBS-promoted semipinacol rearrangement is a robust, self-validating method to access the 1-oxa-8-azaspiro[4.5]decane core with high diastereoselectivity.

Protocol A: Semipinacol Rearrangement Strategy

Objective: Synthesize the spirocyclic ketone core from a cyclobutanol precursor.

Reagents:

  • Precursor: 1-(1-hydroxycyclobutyl)-N-tosylpiperidine-4-carboxamide derivative.

  • Reagent: N-Bromosuccinimide (NBS).[1]

  • Solvent: Isopropanol/Propylene Oxide (1:1).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclobutanol precursor (1.0 equiv) in a 1:1 mixture of isopropanol and propylene oxide. The propylene oxide acts as an acid scavenger.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Criticality: Low temperature prevents side-product bromination.

  • Addition: Add NBS (1.2 equiv) in a single portion.

  • Reaction: Stir at -78 °C for 2 hours. Monitor via TLC (or LC-MS) for the disappearance of the starting material.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to neutralize excess bromine.
    
  • Extraction: Warm to room temperature, extract with ethyl acetate (3x), and dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Success Indicator: Appearance of a diagnostic ketone signal in

    
     NMR (~210 ppm) and disappearance of the cyclobutanol quaternary carbon.
    

Case Study: Sigma-1 Receptor ( R) Modulation

The


R is an intracellular chaperone residing at the Mitochondria-Associated Membrane (MAM). Agonists of 

R promote neuroprotection by regulating

signaling and reducing ER stress.

Target: High affinity (


 nM) and high selectivity against 

R and VAChT (Vesicular Acetylcholine Transporter).[2][3]
Comparative Data: Azaspiro Ligands

The following data highlights the structure-activity relationship (SAR) of N-substituted 1-oxa-8-azaspiro[4.5]decanes.

Compound IDR-Group (Nitrogen)

(

) [nM]

(

) [nM]
Selectivity (

)
ASP-001 Benzyl12.129724.5
ASP-002 4-Fluorobenzyl1.86536.1
ASP-003 4-(2-Fluoroethoxy)benzyl 0.47 20.7 44.0
Ref (Haloperidol)N/A1.5~5033

Table 1: Binding affinities derived from radioligand displacement assays using [


H]-(+)-pentazocine. Compound ASP-003 (analogous to literature compound 5a) shows superior potency.
Protocol B: Receptor Radioligand Binding Assay

Materials:

  • Radioligand: [

    
    H]-(+)-pentazocine (Specific Activity > 30 Ci/mmol).
    
  • Tissue Source: Guinea pig brain membranes (rich in

    
    ) or CHO cells stably expressing human 
    
    
    
    R.
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc of 0.5 mg/mL.

  • Incubation: In 96-well plates, mix:

    • 50

      
      L membrane suspension.
      
    • 50

      
      L radioligand (Final conc: 2 nM).
      
    • 50

      
      L Test Compound (ASP-003) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Non-Specific Binding (NSB) Control: Add 10

      
      M Haloperidol.[4]
      
  • Equilibrium: Incubate at 37 °C for 120 minutes . Note: Equilibrium time is critical for hydrophobic spirocycles to access the intracellular chaperone site.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Counting: Measure radioactivity via liquid scintillation counting.

ADME Validation: Ensuring CNS Penetration

High affinity is useless without brain exposure. We utilize the PAMPA-BBB (Parallel Artificial Membrane Permeability Assay - Blood Brain Barrier) as a high-throughput filter before in vivo studies.[5]

Protocol C: PAMPA-BBB Methodology

Principle: Passive diffusion is measured across an artificial membrane impregnated with porcine brain lipids.[6]

Setup:

  • Donor Plate: 96-well plate containing compound in Phosphate Buffered Saline (PBS) pH 7.4 + 0.5% DMSO.

  • Acceptor Plate: 96-well filter plate coated with 4

    
    L of Porcine Polar Brain Lipid extract (20 mg/mL in dodecane). Filled with PBS.
    

Procedure:

  • Sandwich: Place the Acceptor plate on top of the Donor plate.

  • Incubation: Incubate at room temperature for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    

Interpretation:

  • 
     cm/s: High CNS Permeability (CNS+) 
    
  • 
     cm/s: Low CNS Permeability (CNS-) 
    
Visualizing the Screening Cascade

Screening_Cascade Step1 Synthesis (Azaspiro Core Formation) Step2 Primary Screen (Sigma-1 Binding Assay) Step1->Step2 Step2->Step1 Refine SAR Step3 Selectivity Screen (Sigma-2 / VAChT) Step2->Step3 Ki < 10 nM Step4 PAMPA-BBB (Permeability > 4.0e-6 cm/s) Step3->Step4 Selectivity > 20x Step5 Metabolic Stability (Microsomal t1/2) Step4->Step5 CNS+ Lead Lead Candidate (In Vivo Efficacy) Step5->Lead t1/2 > 30 min

Figure 2: The critical path for validating azaspiro compounds, filtering for affinity, selectivity, and permeability sequentially.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Jia, H., et al. (2020).[3][7] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2][3][4][7] Bioorganic & Medicinal Chemistry, 28(14), 115560.[7] Link

  • Ye, N., et al. (2015).[3] 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity. Journal of Medicinal Chemistry, 58(15), 6033–6047. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on Spirocycles in Drug Design). Link

Sources

In vitro assay protocol using (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Validation & Screening of the (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol Scaffold

Abstract

The transition from flat, aromatic compounds to three-dimensional (


-rich) scaffolds is a central paradigm in modern medicinal chemistry ("Escape from Flatland").[1][2][3][4][5] The (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol  scaffold represents a privileged class of spirocyclic amines, offering high solubility, defined stereochemistry, and a distinct metabolic profile.[1][2][3][4][5] This scaffold is frequently utilized as a core fragment in inhibitors for phosphatases (e.g., SHP2 ), GPCR modulators (e.g., Muscarinic , Sigma-1 ), and ion channel blockers.[1][2][3]

This guide details the protocols for validating this scaffold's utility in early-stage drug discovery, focusing on Fragment-Based Screening (SPR) and Metabolic Stability Profiling .[1][2][3][4][5]

Part 1: Physicochemical & Handling Profile[1][2][3][4][5]

Before initiating biological assays, the specific properties of the spirocyclic amine must be managed to prevent experimental artifacts.[1][2][4][5]

PropertyValue / CharacteristicImpact on Assay
Molecular Weight ~157.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2][3][4][5]
pKa (Calculated) ~8.5–9.5 (Secondary Amine)Positively charged at physiological pH (7.4).[1][2][3][4][5]
LogD (pH 7.4) Low (< 1.[1][2][3][4][5]0)High aqueous solubility; low risk of non-specific binding.[1][2][3][4][5]
Stereochemistry (4R) EnantiomerCritical: Enantiomers often show >100x potency differences (e.g., in Muscarinic agonists).[1][2][3][4][5]
Solubility High in DMSO, Methanol, WaterCaution: Hygroscopic.[1][2][3][4][5] Store under desiccant.

Handling Directive:

  • Stock Preparation: Dissolve in 100% DMSO to 100 mM. Sonicate for 5 mins to ensure the hydroxyl group does not form intermolecular H-bond aggregates.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

Part 2: Primary Application – Surface Plasmon Resonance (SPR) Fragment Screening[1][2][3][4][5]

Context: This scaffold is often used as a "seed" fragment.[1][2][3][4][5] The (4R)-hydroxyl group provides a vector for growing the molecule into a hydrophobic pocket, while the spiro-amine interacts with solvent-exposed residues (e.g., in the SHP2 tunnel site).[1][2][3][4][5]

Objective

To determine the binding affinity (


) and residence time of the (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol fragment against a target protein (e.g., SHP2 or a GPCR surrogate).
Materials
  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1][2][3][4][5]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).[1][2][3][4] Critical: Add 1-2% DMSO to match sample matrix.

  • Ligand: (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol (Analyte).[1][2][3][4][5]

  • Target Protein: Biotinylated or His-tagged protein of interest.

Protocol Workflow
  • Immobilization (Target Capture):

    • Dilute protein to 10–20 µg/mL in Acetate pH 4.5 or 5.0.[1][2][3][4][5]

    • Target immobilization level: High density (3000–5000 RU) .

    • Reasoning: Fragments have low affinity (µM–mM range).[1][2][3][4][5] High surface density is required to see a signal (

      
      ).[1][2][3][4][5]
      
  • Sample Preparation (Clean Screen):

    • Prepare a 100 mM stock of the spiro-amine in DMSO.[1][2][3][4][5]

    • Dilute to a top concentration of 500 µM in Running Buffer (final DMSO 2%).

    • Perform 2-fold serial dilutions down to 15 µM (6 points).

    • Control: Include a reference channel (unmodified surface) to subtract bulk refractive index changes.[1][2][3][4][5]

  • Injection Cycle (Multi-Cycle Kinetics):

    • Flow Rate: 30 µL/min (minimizes mass transport limitations).

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Wash: 50% DMSO pulse (to remove sticky aggregates, though unlikely with this polar scaffold).[1][2][3][4][5]

  • Data Analysis:

    • Zero-adjust and double-reference subtract (Reference channel - Buffer blank).

    • Fit to Steady State Affinity (1:1) model.[1][2][3][4][5] Fragments rarely show kinetic curvature due to fast on/off rates.[1][2][3][4][5]

Visualization: SPR Decision Logic

SPR_Workflow cluster_legend Key Metrics Start Start: Fragment (4R)-Spiro-ol Solubility Solubility Check (Nephelometry) Start->Solubility Immob Immobilize Target (High Density >3000 RU) Solubility->Immob Pass Screen Single Conc. Screen (@ 200 µM) Immob->Screen Decision Response > 5 RU? Screen->Decision DoseResponse Dose Response (15 µM - 500 µM) Decision->DoseResponse Yes Discard Discard/Optimize Decision->Discard No Specificity Specificity Check (Mutant/Off-target) DoseResponse->Specificity Hit Validated Hit (Calculate LE/LLE) Specificity->Hit LE Ligand Efficiency > 0.3 LLE Lipophilic LE > 5

Figure 1: SPR screening workflow for low-affinity spirocyclic fragments. High surface density and solubility checks are prerequisites.

Part 3: Secondary Application – In Vitro Metabolic Stability

Context: The "4-ol" (hydroxyl) position is a potential "soft spot" for Phase II metabolism (Glucuronidation).[1][2][3][4][5] The secondary amine is susceptible to N-oxidation or dealkylation if functionalized.[1][2][3][4][5]

Objective

To calculate the Intrinsic Clearance (


) and identify major metabolites using Human Liver Microsomes (HLM).
Protocol
  • Reaction System:

    • Test Compound: 1 µM final concentration (prevents enzyme saturation).

    • Microsomes: 0.5 mg/mL protein (HLM).[1][2][3][4][5]

    • Cofactors: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).[1][2][3][4][5]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation:

    • Pre-warm microsomes and buffer to 37°C.[1][2][3][4][5]

    • Add compound (0.1% DMSO final).[1][2][3][4][5]

    • Initiate reaction with NADPH.[1][2][3][4][5]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching & Analysis:

    • Transfer 50 µL aliquot to 150 µL cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS .[1][2][3][4][5]

  • Specific Focus for (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol:

    • Monitor Transition: Look for +176 Da (Glucuronide) and +16 Da (Hydroxylation on the ring).[1][2][3][4][5]

    • Note: Spirocycles are generally more stable than their piperidine counterparts, but the exposed -OH is a prime UGT target.[1][2][3][4][5]

Part 4: Data Analysis & Interpretation

Calculating Ligand Efficiency (LE)

For fragment hits, potency alone is misleading.[1][2][3][4][5] You must normalize for size.[1][2][3][4][5]


[1][2][3][4][5]
  • Target: LE > 0.3 is considered a high-quality fragment.

  • This Scaffold: HAC = 10 (8 carbons, 1 nitrogen, 1 oxygen).[1][2][3][4][5]

  • Example: If

    
     (
    
    
    
    ), LE =
    
    
    .[1][2][3][4][5] This indicates an exceptional starting point for optimization.
Troubleshooting Guide
ObservationRoot CauseSolution
SPR Signal > Theoretical Max Aggregation / Super-stoichiometric bindingReduce concentration; Add 0.05% Tween-20; Check solubility.
High Clearance in HLM Rapid Glucuronidation of the 4-OHConsider capping the -OH (methylation) or using it as a linker attachment point (which blocks metabolism).[1][2][3][4][5]
Low Recovery in Assay Non-specific binding to plasticUse low-binding plates; Ensure pH is < 9 (keep amine charged).[1][2][3][4][5]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][3][4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1][2][4][5]

  • Zheng, H., & Tice, C. M. (2016).[1][2][3][4][5] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Wunberg, T., et al. (2020).[1][2][3][4][5] Discovery of IACS-13909, an Allosteric SHP2 Inhibitor.[1][2][3][4][5] Journal of Medicinal Chemistry. (Example of spiro-amine use). Link[1][2][4][5]

  • Rui, Y., et al. (2016).[1][2][3][4][5] Spirocyclic piperidines as potent and selective sigma-1 receptor ligands.[1][2][3][4][5] Bioorganic & Medicinal Chemistry. Link

Sources

Application Notes and Protocols for High-Throughput Screening with Azaspirodecane Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azaspirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic ring systems that have historically dominated drug design. This exploration into three-dimensional chemical space has brought azaspirocyclic compounds, such as those based on the azaspirodecane framework, to the forefront of innovation.[1][2] These scaffolds are characterized by two rings sharing a single carbon atom, with at least one nitrogen atom incorporated into the spirocyclic system. This unique architecture imparts a rigid, well-defined three-dimensional geometry, which offers several advantages in drug design, including improved potency, enhanced selectivity, and more favorable pharmacokinetic profiles.[2]

A key benefit of incorporating azaspirocyclic motifs is the increased fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is often correlated with greater success in clinical development, as it can lead to improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability.[1][2] The nitrogen atom within the azaspirocycle provides a crucial handle for synthetic diversification and can significantly influence the compound's basicity, polarity, and capacity for hydrogen bonding.[1] Consequently, azaspirodecane libraries have emerged as a valuable resource for screening campaigns targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and central nervous system (CNS) targets.[1]

This guide provides a comprehensive overview and detailed protocols for leveraging azaspirodecane libraries in high-throughput screening (HTS) campaigns. It is designed for researchers, scientists, and drug development professionals seeking to harness the potential of these unique chemical entities.

Part 1: Azaspirodecane Library: Design, Quality Control, and Management

The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library. When working with azaspirodecane libraries, careful consideration of their design and physicochemical properties is paramount.

Library Design Philosophy

Azaspirodecane libraries should be designed to explore novel chemical space while maintaining drug-like properties. The core azaspirodecane scaffold provides a rigid foundation, with diversity being introduced through the strategic placement of various substituents. This "diversity-by-divergence" approach, starting from a common precursor, allows for the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties of a Representative Azaspirodecane Library

The table below summarizes the typical physicochemical properties of a well-designed azaspirodecane screening library. These parameters are crucial for ensuring that the library is populated with compounds that have a higher probability of becoming viable drug candidates.

PropertyTypical RangeRationale
Molecular Weight (MW) 300 - 500 g/mol Balances structural complexity with good absorption and diffusion properties.
cLogP 1 - 4Ensures adequate solubility while maintaining membrane permeability.
Topological Polar Surface Area (TPSA) 40 - 120 ŲInfluences cell permeability and oral bioavailability.
Fraction of sp3 carbons (Fsp3) > 0.45High Fsp3 content is associated with improved clinical success rates.[1]
Number of Rotatable Bonds < 8A lower number of rotatable bonds reduces conformational flexibility, which can improve binding affinity.
Hydrogen Bond Donors 1 - 5Important for target interaction and solubility.
Hydrogen Bond Acceptors 2 - 10Crucial for molecular recognition and binding.

Data synthesized from general principles of drug design and properties of known azaspirocyclic compounds.[3]

Quality Control and Compound Management

Rigorous quality control is essential to ensure the integrity of the screening data.

  • Purity: Each compound in the library should have a purity of >95% as determined by LC-MS and NMR.

  • Identity Confirmation: The chemical structure of each compound must be confirmed.

  • Solubility: Experimental solubility in both DMSO and aqueous buffer should be determined to avoid false negatives due to poor solubility.

  • Storage and Handling: Compounds are typically stored in DMSO at -20°C or -80°C in 384-well plates.[4] Automated liquid handlers should be used for plate replication and assay plate preparation to minimize variability and human error.[5]

Part 2: High-Throughput Screening Workflow

A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate active compounds or "hits".[6]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development & Miniaturization Assay_Val Assay Validation (Z' > 0.5) Assay_Dev->Assay_Val Pilot Pilot Screen (~2,000 compounds) Assay_Val->Pilot Primary Primary HTS (Full Library) Pilot->Primary Hit_ID Hit Identification Primary->Hit_ID Conf Hit Confirmation (Dose-Response) Hit_ID->Conf Orthogonal Orthogonal Assays Conf->Orthogonal Triage Hit Triage & SAR Analysis Orthogonal->Triage

Caption: High-Throughput Screening (HTS) Workflow.

Phase 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay.

The choice between a biochemical and a cell-based assay depends on the biological question being addressed.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[7] They are generally simpler to develop and less prone to off-target effects. Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based enzyme activity assays.[6]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[8] Examples include reporter gene assays, cell viability assays, and high-content imaging.[8][9]

The goal of miniaturization is to reduce reagent costs and increase throughput by transitioning the assay from a 96-well to a 384- or 1536-well plate format.[10]

  • Initial Development: Develop the assay in a 96-well format to establish optimal concentrations of reagents, incubation times, and signal detection parameters.

  • Miniaturization: Systematically reduce the assay volume for the 384-well format. This often requires re-optimization of reagent concentrations.

  • Automation Compatibility: Ensure all liquid handling steps are compatible with automated liquid handlers and that the final detection step can be performed on a high-throughput plate reader.[5]

  • DMSO Tolerance: Determine the maximum concentration of DMSO that does not significantly affect assay performance, as compounds are typically delivered in DMSO.

The Z'-factor is a statistical measure of assay quality, reflecting the separation between the signals of the positive and negative controls. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[11]

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Phase 2: Screening and Hit Identification

Before committing to a full-scale screen, a pilot screen of a small, diverse subset of the library (e.g., ~2,000 compounds) is conducted. This step helps to:

  • Assess the performance of the assay under HTS conditions.

  • Estimate the hit rate.

  • Identify any unforeseen issues with automation or data analysis.

The entire azaspirodecane library is screened at a single concentration (typically 10 µM). Data is collected using an automated plate reader, and the results for each compound are normalized to the plate controls.

A "hit" is a compound that produces a signal that crosses a predefined threshold (e.g., >3 standard deviations from the mean of the negative control). These compounds are selected for further investigation.

Phase 3: Hit Confirmation and Validation

The goal of this phase is to confirm the activity of the primary hits and eliminate false positives.

Primary hits are re-tested in the same assay to confirm their activity. A 10-point dose-response curve is then generated to determine the potency (IC50 or EC50) of each confirmed hit.

To increase confidence in the hits, it is crucial to test them in an orthogonal assay. This is a different assay that measures the same biological endpoint but uses a different technology or principle. For example, if the primary screen was a biochemical binding assay, an orthogonal assay could be a cell-based functional assay.

At this stage, hits are further filtered to remove undesirable compounds. This includes:

  • Pan-Assay Interference Compounds (PAINS): These are compounds that are known to interfere with a wide range of assays through non-specific mechanisms.[12][13] Computational filters are used to flag potential PAINS.

  • Cytotoxicity: In cell-based screens, compounds that show activity only at concentrations that are toxic to the cells are eliminated.

  • Preliminary Structure-Activity Relationship (SAR) Analysis: The structures of the validated hits are analyzed to identify common structural motifs and guide the selection of compounds for further optimization.

Part 3: Application Case Studies

Azaspirodecane scaffolds have proven to be valuable in identifying modulators for several important drug target classes.

Case Study 1: Screening for Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Azaspirocyclic scaffolds can mimic the hinge-binding motifs of ATP, making them attractive starting points for kinase inhibitor discovery.[7]

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Phosphorylation cluster_2 Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate P Azaspirodecane Azaspirodecane Inhibitor Azaspirodecane->Kinase Binds to ATP Pocket

Caption: Mechanism of Kinase Inhibition by Azaspirodecane Compounds.

Protocol: TR-FRET Kinase Binding Assay

This protocol describes a generic TR-FRET assay to identify azaspirodecane compounds that bind to the ATP pocket of a target kinase.

  • Reagent Preparation:

    • Prepare a solution of the target kinase.

    • Prepare a solution of a fluorescently labeled tracer (an ATP-competitive ligand).

    • Prepare a solution of an antibody that recognizes the kinase (e.g., an anti-His tag antibody) labeled with a FRET donor (e.g., Europium).

  • Assay Plate Preparation:

    • Dispense 5 µL of kinase solution into each well of a 384-well plate.

    • Add 50 nL of the azaspirodecane compounds from the library plate (final concentration 10 µM).

    • Add 5 µL of the tracer/antibody mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. A decrease in the ratio indicates that the compound has displaced the tracer from the kinase active site.

Case Study 2: Screening for GPCR Modulators

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[14][15]

Protocol: Calcium Flux Assay for Gq-Coupled GPCRs

This protocol describes a cell-based assay to identify modulators of a Gq-coupled GPCR by measuring changes in intracellular calcium.

  • Cell Culture: Culture cells stably expressing the target GPCR in a 384-well plate overnight.

  • Dye Loading: Wash the cells with assay buffer and then add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 50 nL of the azaspirodecane compounds to the assay plate.

  • Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Measure the baseline fluorescence, then add a known agonist for the GPCR and immediately begin measuring the fluorescence signal over time.

  • Data Analysis: An increase in fluorescence indicates an increase in intracellular calcium. Agonists will stimulate a response on their own, while antagonists will block the response to the known agonist.

Part 4: Troubleshooting and Addressing Assay Interference

The basic nitrogen present in azaspirodecane scaffolds can sometimes lead to non-specific interactions or assay interference. It is important to be aware of these potential issues and have strategies to address them.

IssuePotential CauseTroubleshooting Strategy
High False Positive Rate Compound autofluorescence, fluorescence quenching, or aggregation.- Autofluorescence: Pre-read plates after compound addition but before adding detection reagents.[8] - Quenching: Use an orthogonal assay with a different detection method (e.g., luminescence instead of fluorescence).[16] - Aggregation: Perform a counter-screen in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A loss of activity suggests aggregation.[8]
Poor Reproducibility Inconsistent liquid handling, reagent instability, or cellular effects.- Liquid Handling: Ensure all automated liquid handlers are properly calibrated.[5] - Reagent Stability: Perform stability tests on all critical reagents. - Cellular Effects: Monitor cell health and viability throughout the assay.
Low Z'-Factor High variability in control wells or a small signal window.- Control Optimization: Optimize the concentrations of positive and negative controls. - Signal Window: Optimize assay conditions (e.g., incubation time, reagent concentrations) to maximize the signal-to-background ratio.[16]

Conclusion

Azaspirodecane libraries represent a rich source of three-dimensional chemical matter for high-throughput screening. Their unique structural and physicochemical properties make them well-suited for the discovery of novel modulators of a wide range of biological targets. By following the detailed protocols and best practices outlined in this guide, researchers can effectively design and execute HTS campaigns with these valuable compound collections, increasing the probability of identifying high-quality hits for progression into lead optimization and drug development programs.

References

  • Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. (2013). PubMed. [Link]

  • High-throughput Screening (HTS). (n.d.). Selvita. [Link]

  • 8-Azaspiro(4.5)decane. (n.d.). PubChem. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Synonym. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]

  • High-Throughput GPCR Assay Development. (2021). Agilent. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • Pan-assay interference compounds. (n.d.). Grokipedia. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. [Link]

  • Tools for GPCR drug discovery. (2011). ScienceOpen. [Link]

  • Genome-wide pan-GPCR cell libraries accelerate drug discovery. (n.d.). PMC. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC. [Link]

  • Organic & Biomolecular Chemistry. (2023). University of Cambridge. [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (n.d.). PMC. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.). PMC. [Link]

  • Prestwick Drug-Fragment Library. (n.d.). Prestwick Chemical. [Link]

  • Pan-assay interference compounds. (n.d.). SciSpace. [Link]

  • Screening Libraries. (n.d.). Charles River Laboratories. [Link]

  • High-throughput screening of compound library. (A) Evaluation and... (n.d.). ResearchGate. [Link]

  • Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. (2022). PubMed. [Link]

  • Libraries for HT and fragment screening. (n.d.). Proteros. [Link]

  • Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. (n.d.). Liverpool School of Tropical Medicine. [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. [Link]

  • High-throughput Screening Using Small Molecule Libraries. (2018). Medical News. [Link]

  • All screening libraries. (n.d.). Asinex.com. [Link]

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Use of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol in fragment-based drug design

[1]

References

  • Burke, M. D., & Schreiber, S. L. (2004).[1] A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. [1]

    • Context: Foundational theory on using sp3-rich scaffolds (like spirocycles) to escape "flatland" in library design.[1]

  • Zheng, H., & Tice, C. M. (2016).[1][2] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters.

    • Context: authoritative review on the specific advantages of spiro scaffolds (including 2-oxa-8-azaspiro[4.5]decane) in improving physicochemical properties.
  • Erlanson, D. A., et al. (2016).[1] Fragment-to-Lead: Driving Drug Discovery. Journal of Medicinal Chemistry. [1]

    • Context: Standard protocols for fragment elabor
  • Wunberg, T., et al. (2006).[1] Heterocyclic Spirocycles for Drug Discovery. Journal of Medicinal Chemistry. [1]

    • Context: Specific synthesis and utility of spiro-piperidines in drug design.[1]

  • Enamine Ltd. (2025).[1] Spirocyclic Building Blocks for FBDD. Enamine Catalog.

    • Context: Commercial source and structural validation of the (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol scaffold.

Application Note: A Robust HPLC Method for the Purity Determination of 2-oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-oxa-8-azaspiro[4.5]decan-4-ol, a key spirocyclic intermediate in pharmaceutical synthesis. Due to the compound's polar nature and lack of a significant UV chromophore, a specialized approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is presented. The method is designed to provide accurate and precise quantification of the main component and its potential impurities, ensuring the quality and consistency of the drug substance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale for method development, a detailed experimental protocol, and a summary of validation parameters according to ICH Q2(R1) guidelines.

Introduction: The Analytical Challenge of Spirocyclic Compounds

Spirocyclic compounds, such as 2-oxa-8-azaspiro[4.5]decan-4-ol, are increasingly important scaffolds in modern drug discovery due to their unique three-dimensional structures. The purity of these intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] However, the analytical characterization of polar, non-chromophoric molecules like 2-oxa-8-azaspiro[4.5]decan-4-ol presents significant challenges for traditional reversed-phase HPLC with UV detection.[2][3]

The primary analytical hurdles include:

  • Poor Retention in Reversed-Phase Chromatography: The high polarity of the analyte leads to insufficient retention on conventional C18 columns.[4]

  • Lack of UV Absorbance: The absence of a suitable chromophore in the molecule's structure makes detection by UV-Vis spectrophotometry difficult, if not impossible.[2][5]

To overcome these challenges, this application note describes a method leveraging the strengths of HILIC for the separation of polar compounds and CAD for universal detection of non-volatile analytes.[4][6][7]

Method Development Rationale: A Scientifically Sound Approach

The selection of the analytical technique and its parameters was driven by the physicochemical properties of 2-oxa-8-azaspiro[4.5]decan-4-ol.

The Power of HILIC for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[4][7][8] This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes.[7][9] HILIC is particularly well-suited for the retention and separation of compounds that are poorly retained in reversed-phase systems.[4][7] For 2-oxa-8-azaspiro[4.5]decan-4-ol, a HILIC-based separation provides the necessary retention and selectivity to resolve the main peak from potential polar impurities.

Charged Aerosol Detection (CAD) for Universal Detection

The Charged Aerosol Detector (CAD) is a universal detector that measures the charge of aerosol particles, which is proportional to the mass of the non-volatile analyte.[6][10] The detection process involves nebulizing the column eluent, drying the resulting droplets to form analyte particles, and then charging these particles before they are detected by an electrometer.[10][11] A key advantage of CAD is its ability to provide a consistent response for compounds that lack a UV chromophore, making it an ideal choice for the analysis of 2-oxa-8-azaspiro[4.5]decan-4-ol.[6][10]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of 2-oxa-8-azaspiro[4.5]decan-4-ol purity.

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or unbonbed silica).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium Acetate (analytical grade).

  • Reference Standard: 2-oxa-8-azaspiro[4.5]decan-4-ol reference standard of known purity.

  • Sample: 2-oxa-8-azaspiro[4.5]decan-4-ol sample to be tested.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterConditionRationale
Column HILIC Amide, 150 mm x 4.6 mm, 3 µmProvides excellent retention and peak shape for polar analytes.
Mobile Phase A 10 mM Ammonium Acetate in WaterProvides ionic strength to improve peak shape and is compatible with CAD.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode, driving the retention of the polar analyte.
Gradient 95% B to 50% B over 15 minutesA gradient elution is employed to ensure the elution of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 5 µLA small injection volume is used to prevent peak distortion.
CAD Nebulizer Temp. 35 °COptimized for efficient nebulization of the mobile phase.
CAD Evaporation Temp. 50 °CEnsures complete evaporation of the mobile phase before detection.
Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate in Water): Accurately weigh 0.7708 g of ammonium acetate and dissolve in 1 L of HPLC grade water.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 2-oxa-8-azaspiro[4.5]decan-4-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the 2-oxa-8-azaspiro[4.5]decan-4-ol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (95% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of 2-oxa-8-azaspiro[4.5]decan-4-ol.

  • Inject the sample solution.

  • Identify the 2-oxa-8-azaspiro[4.5]decan-4-ol peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14]

Validation ParameterResult
Specificity The method was shown to be specific for 2-oxa-8-azaspiro[4.5]decan-4-ol, with no interference from the diluent or potential impurities.
Linearity The method demonstrated linearity over a concentration range of 0.1 to 1.5 mg/mL with a correlation coefficient (r²) > 0.999.
Accuracy The accuracy was determined by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%.
Precision The method was found to be precise, with the RSD for repeatability and intermediate precision being less than 2.0%.
Limit of Quantitation (LOQ) The LOQ was determined to be 0.1% of the nominal concentration, demonstrating sufficient sensitivity for impurity profiling.
Robustness The method was shown to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the purity determination of 2-oxa-8-azaspiro[4.5]decan-4-ol.

Analytical Workflow Figure 1: Analytical Workflow for Purity Determination cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solution (1.0 mg/mL) equilibration System Equilibration prep_standard->equilibration prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->equilibration system_suitability System Suitability Test equilibration->system_suitability injection Inject Blank, Standard, and Sample system_suitability->injection chromatogram Acquire Chromatograms injection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area Normalization) integration->calculation

Caption: Workflow for Purity Determination.

Conclusion

The HILIC-CAD method described in this application note provides a reliable and robust solution for the purity determination of 2-oxa-8-azaspiro[4.5]decan-4-ol. The method overcomes the challenges associated with the analysis of polar, non-chromophoric compounds, offering excellent retention, sensitivity, and accuracy. This well-validated method is suitable for routine quality control and for ensuring the consistency of this important pharmaceutical intermediate.

References

  • Harshitha S, et al. (2020) Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. J Drug Metab Toxicol. [Link]

  • LCGC International. (2026, February 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • Dr. Maisch. HILIC. Dr. Maisch. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Thermo Fisher Scientific. (2025, July 2). Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis. Thermo Fisher Scientific. [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Coriolis Pharma. Liquid Chromatography with Charged Aerosol Detection. Coriolis Pharma. [Link]

  • Almeling, S., Ilko, D., & Holzgrabe, U. (2012). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 69, 47-59. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. [Link]

  • National University of Science and Technology Oman. (2024, February 25). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. National University of Science and Technology Oman. [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

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Application Notes and Protocols for 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The mitochondrial permeability transition pore (mPTP) is a critical mediator of cellular life and death, and its dysregulation is implicated in a host of pathologies, including ischemia-reperfusion injury and neurodegenerative diseases.[1][2] This has positioned the mPTP as a promising therapeutic target. This document provides a comprehensive guide to the application of a novel class of mPTP inhibitors: 1,4,8-triazaspiro[4.5]decan-2-one derivatives. These compounds have demonstrated high potency in inhibiting mPTP opening and significant cytoprotective effects.[3][4][5] We will delve into the mechanistic underpinnings of their action, provide detailed, field-proven protocols for their evaluation, and present a framework for interpreting the generated data.

Introduction: The Mitochondrial Permeability Transition Pore as a Therapeutic Target

Mitochondria are central to cellular homeostasis, governing not only energy production but also key signaling pathways that dictate cell fate.[6] A pivotal event in mitochondrial-mediated cell death is the opening of the mPTP, a high-conductance channel in the inner mitochondrial membrane.[1] Pathological stimuli, such as excessive intracellular calcium (Ca²⁺) and oxidative stress, trigger sustained mPTP opening.[6] This leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors, ultimately culminating in apoptosis or necrosis.[6][7]

The F1/FO-ATP synthase, a key component of the oxidative phosphorylation machinery, has been identified as a critical structural element of the mPTP.[1][3][8][9] Specifically, the c-subunit ring of the FO domain is thought to form the pore itself.[3][10] This understanding has paved the way for the rational design of targeted mPTP inhibitors.

The 1,4,8-triazaspiro[4.5]decan-2-one scaffold represents a significant advancement in this field. These derivatives are designed to interact with the c-subunit of the F1/FO-ATP synthase, thereby preventing the conformational changes that lead to pore formation.[4][5] Their potential to mitigate cellular damage in conditions like cardiac ischemia-reperfusion injury makes them a subject of intense research and therapeutic interest.[3][4][5]

Mechanism of Action: Targeting the F1/FO-ATP Synthase

The inhibitory activity of 1,4,8-triazaspiro[4.5]decan-2-one derivatives stems from their specific interaction with the F1/FO-ATP synthase complex. Modeling studies have indicated a binding site at the interface between the c-subunit ring and subunit a of the ATP synthase.[4][5] This interaction is believed to stabilize the closed conformation of the mPTP, even in the presence of potent inducers like high Ca²⁺ concentrations.

cluster_0 Mitochondrial Inner Membrane ATP_Synthase F1/FO-ATP Synthase (c-subunit ring) mPTP_Closed mPTP (Closed) ATP_Synthase->mPTP_Closed Maintains closed state mPTP_Open mPTP (Open) ATP_Synthase->mPTP_Open Forms open pore Cell_Survival Cell Survival mPTP_Closed->Cell_Survival Promotes Cell_Death Apoptosis / Necrosis mPTP_Open->Cell_Death Leads to Ca_Stress High [Ca²⁺] / Oxidative Stress Ca_Stress->ATP_Synthase Induces conformational change Inhibitor 1,4,8-Triazaspiro[4.5]decan-2-one Derivative Inhibitor->ATP_Synthase Binds to c-subunit, stabilizes closed state

Figure 1: Mechanism of mPTP inhibition.

Experimental Evaluation of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

A multi-faceted approach is required to thoroughly characterize the efficacy and mechanism of these mPTP inhibitors. This involves assessing their direct effect on mitochondrial function and their ultimate impact on cell viability.

Assessment of Direct mPTP Inhibition

Two primary assays are employed to directly measure the inhibition of mPTP opening: the Calcium Retention Capacity (CRC) assay and the mitochondrial swelling assay.

This assay quantifies the ability of mitochondria to sequester Ca²⁺ before the mPTP opens.[11][12][13] Inhibitors of mPTP will increase the amount of Ca²⁺ that mitochondria can retain.

Protocol: Calcium Retention Capacity Assay

Materials:

  • Isolated mitochondria (from cells or tissue)

  • KCl-based respiration buffer (125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, 5 mM glutamate, 5 mM malate, pH 7.4)[11][12]

  • Calcium Green™-5N fluorescent dye

  • CaCl₂ solution (20 mM)

  • 1,4,8-triazaspiro[4.5]decan-2-one derivative stock solution

  • 96-well black microplate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from your cell line or tissue of interest using standard differential centrifugation protocols.[12] Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • Prepare the assay buffer containing 0.5 µM Calcium Green™-5N.[11][12]

    • In a 96-well black microplate, add isolated mitochondria to a final concentration of 0.2-0.5 mg/mL in the assay buffer.

    • Add the 1,4,8-triazaspiro[4.5]decan-2-one derivative to the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cyclosporin A).

    • Incubate the plate at 37°C for 5-10 minutes.

  • Measurement:

    • Place the microplate in a fluorescence plate reader set to kinetic mode (excitation ~485 nm, emission ~530 nm).[14]

    • Program the reader to inject a fixed volume of CaCl₂ solution (e.g., 5 µM final concentration) at regular intervals (e.g., every 60-120 seconds).[15]

    • Monitor the fluorescence signal over time.

  • Data Analysis:

    • Each injection of Ca²⁺ will cause a transient spike in fluorescence, which then decreases as mitochondria sequester the Ca²⁺.

    • mPTP opening is indicated by a sustained increase in fluorescence, as the mitochondria can no longer retain Ca²⁺.[14]

    • Calculate the total amount of Ca²⁺ added before the sustained fluorescence increase. This is the Calcium Retention Capacity.

    • Plot the CRC against the concentration of the inhibitor to determine the EC₅₀.

Start Start Prepare_Mito Isolate Mitochondria & Determine Concentration Start->Prepare_Mito Setup_Plate Prepare Assay Plate: Mitochondria, Inhibitor, Dye Prepare_Mito->Setup_Plate Incubate Incubate at 37°C Setup_Plate->Incubate Measure Measure Fluorescence in Plate Reader Incubate->Measure Inject_Ca Inject CaCl₂ Pulses Measure->Inject_Ca Repeatedly Monitor Monitor Fluorescence Kinetics Inject_Ca->Monitor Analyze Calculate CRC & EC₅₀ Monitor->Analyze End End Analyze->End

Figure 2: Calcium Retention Capacity Assay Workflow.

This assay directly visualizes the consequence of mPTP opening – the swelling of the mitochondrial matrix. This is measured as a decrease in light absorbance at 540 nm.[16][17]

Protocol: Mitochondrial Swelling Assay

Materials:

  • Isolated mitochondria

  • Swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 4 mM MgCl₂, 5 mM malate, 5 mM glutamate, pH 7.0-7.4)

  • Ca²⁺ solution (e.g., 1 M CaCl₂)

  • 1,4,8-triazaspiro[4.5]decan-2-one derivative stock solution

  • Spectrophotometer with a cuvette holder

Procedure:

  • Mitochondria Preparation: Isolate mitochondria as described for the CRC assay.

  • Assay Setup:

    • In a cuvette, resuspend isolated mitochondria in the swelling buffer to a final concentration of 0.25-0.5 mg/mL.

    • Add the 1,4,8-triazaspiro[4.5]decan-2-one derivative to the desired final concentrations. Include vehicle and positive controls.

    • Place the cuvette in the spectrophotometer and allow the baseline absorbance at 540 nm to stabilize.

  • Induction of Swelling:

    • Add a bolus of Ca²⁺ (e.g., 100-200 µM final concentration) to induce mPTP opening.

  • Measurement:

    • Immediately begin recording the absorbance at 540 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Mitochondrial swelling is observed as a decrease in absorbance at 540 nm.

    • Calculate the rate of swelling (change in absorbance over time) for each condition.

    • Plot the percentage inhibition of swelling against the inhibitor concentration.

Assessment of Cytoprotective Effects

Ultimately, the therapeutic value of an mPTP inhibitor lies in its ability to protect cells from death. This is typically assessed in cell-based models of injury, such as hypoxia/reoxygenation.

LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis).[7][18][19] Measuring LDH activity in the supernatant provides a quantitative measure of cell death.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cultured cells (e.g., cardiomyocytes, neuronal cells)

  • 96-well tissue culture plates

  • 1,4,8-triazaspiro[4.5]decan-2-one derivative

  • LDH assay kit (commercially available or prepared in-house)

  • Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Induce cellular injury (e.g., hypoxia/reoxygenation, chemical insult) in the presence or absence of the 1,4,8-triazaspiro[4.5]decan-2-one derivative at various concentrations.

    • Include untreated controls, vehicle controls, and a positive control for maximal LDH release (cells lysed with Triton X-100).

  • Sample Collection:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Measurement:

    • Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.

    • Measure the absorbance at ~490 nm.[18][19]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula:

    • Plot the percentage of cytotoxicity against the inhibitor concentration.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6][20][21]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cultured cells

  • 1,4,8-triazaspiro[4.5]decan-2-one derivative

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Treat cells with the injury stimulus and the inhibitor as described for the LDH assay.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[2][20]

    • Incubate in the dark at room temperature for 15 minutes.[2]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

    • Compare the percentage of apoptotic and necrotic cells between treated and untreated groups.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for easy comparison.

Table 1: Efficacy of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives in mPTP Inhibition Assays

Compound IDCRC EC₅₀ (µM)% Inhibition of Mitochondrial Swelling (at 10 µM)
14b DataData
14c DataData
14d DataData
14e DataData

Note: This table should be populated with experimental data.

Table 2: Cytoprotective Effects of a Lead 1,4,8-Triazaspiro[4.5]decan-2-one Derivative (e.g., 14e) in a Hypoxia/Reoxygenation Model

Treatment Group% Cytotoxicity (LDH Assay)% Apoptotic Cells (Annexin V/PI)
Control DataData
H/R + Vehicle DataData
H/R + 14e (1 µM) DataData
H/R + 14e (10 µM) DataData

Note: This table should be populated with experimental data.

Conclusion

The 1,4,8-triazaspiro[4.5]decan-2-one derivatives represent a promising new class of mPTP inhibitors with significant therapeutic potential. The protocols outlined in this document provide a robust framework for their evaluation, from direct mitochondrial assays to cell-based models of injury. By understanding their mechanism of action and employing these validated methodologies, researchers can effectively characterize these compounds and advance their development towards clinical applications.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Li, W., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments, (135), e56236. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Halestrap, A. P. (2014). The c ring of the F1Fo ATP synthase forms the mitochondrial permeability transition pore: a critical appraisal. Frontiers in Oncology, 4, 197. [Link]

  • Nesci, S., & Trombetti, F. (2019). A Therapeutic Role for the F1FO-ATP Synthase. International journal of molecular sciences, 20(20), 5143. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online. [Link]

  • Immunostep. (2016). Annexin V dead cells staining protocol. [Link]

  • Bernardi, P., & Di Lisa, F. (2015). The ATP synthase and the permeability transition in mitochondria. The Journal of bioenergetics and biomembranes, 47(1-2), 1–6. [Link]

  • JoVE. (2025). Determination of the Calcium Retention Capacity of Isolated Mitochondria. [Link]

  • Worsley, C. M., et al. (2021). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. protocols.io. [Link]

  • Aponte-Santamaría, C., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, 86(1), e113. [Link]

  • Li, W., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments, (135). [Link]

  • BMG Labtech. (n.d.). Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Europe PMC. [Link]

  • Galluzzi, L., et al. (2013). What makes you can also break you: mitochondrial permeability transition pore formation by the c subunit of the F1F0 ATP-synthase?. Frontiers in physiology, 4, 27. [Link]

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  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(21), e3811. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Hernandez-Garcia, J. S., et al. (2021). Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria. Frontiers in physiology, 12, 769472. [Link]

  • Das, J., et al. (2018). Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation. RSC advances, 8(52), 29598–29606. [Link]

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  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-2, 8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists. Chemical & pharmaceutical bulletin, 43(9), 1511–1517. [Link]

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Application Notes and Protocols for Evaluating the Antitumor Activity of 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: A Promising Scaffold in Oncology Research

The 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one core represents a class of heterocyclic compounds that has recently emerged as a fertile ground for the discovery of novel anticancer agents.[1][2] These spirocyclic systems, characterized by a unique three-dimensional architecture, offer a distinct advantage in drug design by enabling the exploration of novel chemical space and interactions with biological targets.[1][2] Research has demonstrated that derivatives of this scaffold exhibit potent cytotoxic activity against a range of human cancer cell lines, including those of lung, breast, and cervical origin.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this promising class of compounds. It outlines their mechanism of action, protocols for their synthesis and biological characterization, and best practices for data interpretation, thereby providing a solid framework for advancing these molecules through the preclinical drug discovery pipeline.

Part 1: Unraveling the Mechanism of Action

The antitumor effect of 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives appears to be multifactorial, primarily culminating in the induction of cell cycle arrest and apoptosis.[3][5] The lead compound, 7j (a 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative), has been shown to arrest MDA-MB-231 triple-negative breast cancer cells in the G2/M phase of the cell cycle and subsequently trigger apoptosis.[3][5]

Induction of G2/M Cell Cycle Arrest

The G2/M checkpoint is a critical regulatory node that prevents cells with damaged DNA from entering mitosis. Many successful chemotherapeutic agents exert their effects by targeting this checkpoint. The accumulation of cells in the G2/M phase upon treatment with compound 7j suggests an interference with the molecular machinery governing this transition.[3][5] This could involve the modulation of key proteins such as cyclin-dependent kinase 1 (CDK1) and cyclin B1, which form the maturation-promoting factor (MPF).

Triggering of Apoptosis

Following cell cycle arrest, prolonged exposure to these spirodienones leads to programmed cell death, or apoptosis.[3] This is a crucial mechanism for eliminating cancerous cells in a controlled manner, minimizing damage to surrounding healthy tissues. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. While the precise upstream signaling initiated by these compounds is still under investigation, the end result is the activation of caspases, the executioner enzymes of apoptosis.

Mechanism_of_Action cluster_0 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one cluster_1 Cellular Response Compound Compound 7j G2M_Arrest G2/M Phase Cell Cycle Arrest Compound->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Prolonged Exposure Cell_Death Tumor Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of antitumor activity.

Part 2: Synthesis and Characterization

A key to unlocking the full potential of this scaffold lies in the efficient synthesis of a diverse library of analogues. The core structure is typically assembled via a metal-catalyzed cascade cyclization or an intramolecular oxidative cyclization.[3][4][6][7]

General Synthetic Protocol via Metal-Catalyzed Oxidative Cyclization

This protocol is adapted from methodologies reported for the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.[1]

Rationale: This method provides a convergent and efficient route to the spirocyclic core. The use of a copper catalyst and an oxidant like PhI(OAc)2 facilitates the key intramolecular cyclization step.

Step-by-Step Protocol:

  • Amide Formation: To a solution of 4-aminophenol (1.0 eq) in a suitable solvent such as acetonitrile, add glycolic acid (1.2 eq) and dicyclohexylcarbodiimide (DCC) (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(4-hydroxyphenyl)-2-hydroxyacetamide intermediate.

  • Oxidative Cyclization: Dissolve the crude intermediate (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Add PhI(OAc)2 (2.0 eq) and a catalytic amount of Cu[(CH3CN)4ClO4] (0.05 eq).

  • Stir the reaction at room temperature for 8-12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione.

Part 3: In Vitro Antitumor Activity Evaluation

A systematic in vitro evaluation is paramount to identify the most potent compounds and to elucidate their mechanism of action.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9]

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Rationale: This technique allows for the quantitative analysis of the cell cycle distribution of a population of cells based on their DNA content.[9] It is essential for determining if a compound induces arrest at a specific phase of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Rationale: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Part 4: In Vivo Antitumor Efficacy Evaluation

Promising in vitro candidates should be advanced to in vivo models to assess their therapeutic efficacy and safety in a more physiologically relevant setting.[10][11] Cell line-derived xenograft (CDX) models are a standard and valuable tool for this purpose.[12][13]

In_Vivo_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth (to ~100-200 mm³) Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with Test Compound Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis (IHC, WB) Endpoint->Analysis

Caption: General workflow for in vivo xenograft studies.

General Protocol for a Subcutaneous Xenograft Model

Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are indispensable for evaluating the efficacy and toxicity of lead compounds before they can be considered for clinical trials.[11] They allow for the assessment of a compound's antitumor activity in a complex biological system.[10]

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 MDA-MB-231 cells) in a mixture of medium and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Monitor tumor growth and the general health of the mice (e.g., body weight, signs of toxicity) regularly throughout the study.

  • Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or after a fixed duration.

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis, such as immunohistochemistry (IHC) or Western blotting, to assess target engagement and pharmacodynamic effects.[10]

Part 5: Data Presentation and Interpretation

In Vitro Cytotoxicity Data

The IC50 values of various 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one and related derivatives against different cancer cell lines should be summarized in a table for easy comparison.

Table 1: In Vitro Antiproliferative Activity of Selected Compounds (IC50, µM)

CompoundA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)Reference
7j 0.170.050.07[3][5]
11b 0.18--[4][7]
11d -0.08-[4][7]
11h 0.190.080.15[4][7]
11k -0.090.14[4][7]
12c --0.14[4][7]

Note: '-' indicates data not reported in the cited sources.

Conclusion and Future Directions

The 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one scaffold holds significant promise for the development of novel anticancer therapeutics. The protocols and guidelines presented here provide a comprehensive framework for the systematic evaluation of these compounds. Future research should focus on elucidating the specific molecular targets of the most potent analogues, optimizing their pharmacokinetic properties, and expanding their evaluation in a broader range of preclinical cancer models, including patient-derived xenografts (PDX) for higher translational relevance.[14]

References

  • Yang, Z., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5459. Available at: [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Available at: [Link]

  • An, H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 223–228. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology. Available at: [Link]

  • Yang, Z., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. PubMed, 33233396. Available at: [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[5][12]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. Available at: [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Available at: [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[5][12]deca-6,9-diene-3,8-dione Derivatives. PubMed Central, PMC6429447. Available at: [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Available at: [Link]

  • Chen, C., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. ResearchGate. Available at: [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[5][12]deca-6,9-diene-3,8-dione Derivatives. PubMed, 30866506. Available at: [Link]

  • Vavilova, A., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules, 29(23), 5459. Available at: [Link]

  • JoVE. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Available at: [Link]

  • Chen, C., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PubMed Central, PMC9128919. Available at: [Link]

  • Prakash, S., et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivatives for anti-lung and anti-breast cancer activity. ResearchGate. Available at: [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-Azaspiro[5][12]Deca-6,9-Diene-3,8-Dione Derivatives. XULA Digital Commons. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • Li, Y. T., et al. (2009). 4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o649. Available at: [Link]

  • El-Sawy, W. A., et al. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • Encyclopedia.pub. (2021). 1,3,4-Oxadiazole. Available at: [Link]

  • Liu, Y., et al. (2025). Neolignans with a Rare 2-Oxaspiro[4.5]deca-6,9-dien-8-one Motif from the Stem Bark of Cinnamomum subavenium. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

User ID: Guest Researcher Ticket Type: Process Optimization / Yield Improvement Subject: Troubleshooting Cyclization and Isolation of 2-oxa-8-azaspiro[4.5]decane Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary & Route Analysis

The synthesis of 2-oxa-8-azaspiro[4.5]decane (often an intermediate for opioid receptor modulators and GPCR ligands) hinges on the successful formation of the quaternary spiro-center. The most scalable and robust industrial route involves the Allylation-Hydroboration-Cyclization sequence starting from N-protected-4-piperidone.

Low yields in this synthesis are typically caused by three "Choke Points":

  • Enolization vs. Addition: Competitive enolization during the Grignard addition to the piperidone.

  • Steric Hindrance: Incomplete hydroboration of the sterically crowded quaternary alkene.

  • Elimination vs. Cyclization: E2 elimination competing with the

    
     spirocyclization step.
    

This guide provides a self-validating protocol designed to bypass these failure modes.

The Validated Workflow (Visual Guide)

The following diagram outlines the optimized pathway, highlighting the critical control points (CCPs) where yield is often lost.

SpiroSynthesis Start N-Boc-4-piperidone Step1 Step 1: Allylation (Formation of Quaternary Center) Start->Step1 AllylMgBr / CeCl3 (Imamoto) Inter1 Intermediate A: 4-allyl-4-hydroxypiperidine Step1->Inter1 Yield Check: >85% Inter1->Start Low Yield? Check Moisture/Enolization Step2 Step 2: Hydroboration-Oxidation (Anti-Markovnikov Hydration) Inter1->Step2 9-BBN (High Selectivity) Inter2 Intermediate B: Primary Alcohol (Diol) Step2->Inter2 Yield Check: >90% Step3 Step 3: Activation & Cyclization (Intramolecular Williamson) Inter2->Step3 MsCl/Et3N then NaH/THF Product Target: 2-oxa-8-azaspiro[4.5]decane Step3->Product Strict Temp Control Product->Step3 Elimination Byproduct? Lower Temp

Caption: Optimized synthetic workflow for 2-oxa-8-azaspiro[4.5]decane highlighting critical reagents and decision loops.

Detailed Protocols & Causality

Phase 1: The "Imamoto" Allylation (Creating the Spiro Center)

The Problem: 4-Piperidones are prone to enolization with basic Grignard reagents, returning starting material. The Fix: Use Cerium(III) Chloride (


) to suppress basicity and activate the carbonyl (Imamoto conditions).
  • Protocol:

    • Dry

      
       (1.5 equiv) at 140°C under high vacuum for 2 hours (Crucial: creates a white powder).
      
    • Suspend in anhydrous THF and stir at RT for 2 hours.

    • Cool to -78°C. Add Allylmagnesium bromide (1.2 equiv). Stir 1h.

    • Add N-Boc-4-piperidone (1.0 equiv) in THF dropwise.

    • Why this works: The organocerium reagent is less basic than the Grignard, preventing proton abstraction (enolization) and favoring nucleophilic attack.

Phase 2: Hydroboration (The Steric Filter)

The Problem: The double bond is shielded by the bulky piperidine ring. Standard


 often results in incomplete conversion or migration.
The Fix:  Use 9-BBN  (9-Borabicyclo[3.3.1]nonane).
  • Protocol:

    • Dissolve Intermediate A in THF.

    • Add 9-BBN (0.5M in THF, 1.2 equiv) and reflux for 2-4 hours.

    • Oxidative workup: Cool to 0°C, add NaOH (3M) and

      
       (30%).
      
    • Why this works: 9-BBN is highly regioselective for the terminal carbon and thermally stable, driving the reaction to completion despite steric bulk.

Phase 3: The "One-Pot" Cyclization (The Critical Step)

The Problem: The diol intermediate has a tertiary alcohol (nucleophile) and a primary alcohol (electrophile precursor). If you activate the tertiary alcohol, it eliminates. You must selectively activate the primary alcohol.

  • Protocol:

    • Activation: Dissolve diol (Intermediate B) in DCM at 0°C. Add

      
       (2.0 equiv) and Methanesulfonyl chloride (MsCl, 1.1 equiv).
      
      • Checkpoint: Monitor TLC. Only the primary alcohol reacts (

        
         OMs). The tertiary OH is too hindered to mesylate under these conditions.
        
    • Cyclization: Swap solvent to anhydrous THF. Add NaH (60% dispersion, 2.5 equiv) carefully at 0°C.

    • Warm Up: Allow to warm to RT. Do not heat initially.

    • Why this works: The intramolecular alkoxide attack is an entropic favorability (5-exo-tet). Heating too fast promotes intermolecular reactions or E2 elimination of the mesylate.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose yield failures.

SymptomProbable CauseDiagnostic CheckCorrective Action
Recovered Starting Material (Step 1) Enolization of PiperidoneCheck proton NMR for piperidone peak.Switch to Organocerium (Imamoto) conditions or add

to the Grignard.
Low Conversion in Step 2 Steric HindranceTLC shows spot-to-spot overlap.Switch from

to 9-BBN . Increase reflux time to 12h.
"Vinyl" Product in Step 3 E2 EliminationNMR shows terminal alkene peaks (5.0-6.0 ppm).Reaction temperature too high. Keep cyclization at 0°C to RT . Do not reflux.
Product Water Soluble (Loss in Workup) High Polarity of AmineAqueous layer is product-rich.Do not use simple water wash. Use "Salting Out" (sat. NaCl) and extract with DCM/IPA (3:1) .
Gummy/Oily Product Impure CarbamateBroad NMR peaks.Deprotect Boc (HCl/Dioxane) and crystallize as the HCl salt . Salts are easier to purify than the free base oil.

FAQ: Advanced Optimization

Q: Can I use Ring-Closing Metathesis (RCM) instead? A: Yes, you can bis-allylate and use Grubbs II. However, RCM on quaternary centers is often sluggish and requires high catalyst loading (expensive). The Williamson ether route (described above) is more economical for scale-up.

Q: Why is my yield dropping during the Boc-deprotection step? A: The spiro-ether oxygen can be Lewis-basic. If you use strong Lewis acids (like


), you might complex or open the ring. Use 4M HCl in Dioxane  or TFA/DCM  for clean deprotection.

Q: How do I store the final product? A: The free amine absorbs


 from the air to form carbamates. Store as the Hydrochloride salt  or under Argon at -20°C.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392-4398. Link (Foundational work for Step 1).

  • Patent US 10,442,793 B2. "Oxa spiro derivative, preparation method therefor, and applications thereof in medicines."[1] Google Patents.[1] Link (Specific industrial synthesis of oxa-azaspiro scaffolds).

  • Patent CN 111533752 A. "Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester." Google Patents.[1] Link (Analogous spiro-ether cyclization strategies).

  • Brown, H. C., et al. "Hydroboration. 51. 9-Borabicyclo[3.3.1]nonane as a uniquely selective hydroborating agent." Journal of the American Chemical Society, 96(25), 7765-7770. Link (Justification for Step 2).

Sources

Technical Support Center: Purification of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these structurally complex and increasingly important molecules. Spirocyclic amines are prevalent in medicinal chemistry due to their ability to introduce three-dimensionality and novel physicochemical properties into drug candidates.[1] However, their unique structures also present specific purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimental work.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you might face during the purification of spirocyclic amines, offering probable causes and step-by-step solutions.

Problem: Poor Separation or Streaking on Silica Gel Chromatography

You Observe: Your spirocyclic amine either doesn't move from the baseline, streaks extensively up the column, or co-elutes with impurities, resulting in poor separation.

Probable Causes:

  • Strong Amine-Silica Interaction: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups on the surface of the silica gel. This leads to irreversible binding or slow, uneven elution (streaking).[2]

  • Inappropriate Solvent System: The polarity of the mobile phase may not be sufficient to overcome the strong interaction between the basic amine and the acidic stationary phase.

  • High pKa of the Amine: Spirocyclic amines can have a wide range of pKa values.[3][4] Highly basic amines (high pKa) will have a stronger affinity for the acidic silica gel.[5][6]

Solutions & The "Why":

Protocol: Modified Flash Chromatography for Basic Amines
  • Deactivate the Silica:

    • Method A: Amine-Modified Mobile Phase: Add a small amount of a volatile tertiary amine, such as triethylamine (Et3N) (typically 0.1-1% v/v), to your mobile phase (e.g., hexane/ethyl acetate).

      • Why? The triethylamine acts as a competitive base, binding to the acidic silanol groups on the silica and "masking" them from your spirocyclic amine.[7] This allows your compound of interest to elute more cleanly and with better peak shape.

    • Method B: Pre-treating the Silica: Prepare a slurry of silica gel in your starting mobile phase containing 1-2% triethylamine. Let this stand for 15-20 minutes before packing the column.

      • Why? This ensures the silica is thoroughly deactivated before the sample is loaded, preventing strong initial binding at the top of the column.

  • Optimize the Solvent System:

    • Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • For more polar amines, a gradient of dichloromethane (DCM) and methanol (MeOH) can be effective.[2] Again, the addition of a small amount of triethylamine or ammonium hydroxide is often necessary.[2]

    • Why? A gradual increase in polarity allows for the effective separation of compounds with different polarities. The optimal solvent system will be just polar enough to move your compound off the baseline while leaving less polar impurities behind.

  • Consider Alternative Stationary Phases:

    • Amine-Functionalized Silica: This stationary phase has an amine bonded to the silica surface, which neutralizes the acidic silanol groups and improves the chromatography of basic compounds.[2]

    • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase than silica and can be a good alternative for the purification of basic amines.[7]

    • Why? By changing the nature of the stationary phase to be less acidic, the problematic interaction with the basic amine is minimized, leading to better separation.

Problem: Difficulty with Crystallization or "Oiling Out"

You Observe: Your spirocyclic amine fails to crystallize from solution, or it separates as an oil instead of forming solid crystals.

Probable Causes:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.[8] Common impurities include unreacted starting materials, byproducts, or residual solvents.[9]

  • Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent (compound remains in solution) or too poor a solvent (compound crashes out as an amorphous solid or oil).

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals.[8]

  • High Conformational Flexibility: The spirocyclic structure can sometimes lead to multiple low-energy conformations, which can hinder the ordered packing required for crystallization.

Solutions & The "Why":

Workflow: Troubleshooting Crystallization

G start Crude Spirocyclic Amine check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity impurities_present Impurities Detected check_purity->impurities_present no_impurities High Purity check_purity->no_impurities pre_purify Pre-purification (e.g., Acid-Base Extraction) impurities_present->pre_purify If impurities are significantly different in polarity/acidity solvent_screen Systematic Solvent Screening no_impurities->solvent_screen pre_purify->solvent_screen slow_cool Slow Cooling / Solvent Evaporation solvent_screen->slow_cool induce_crystallization Induce Crystallization (Seeding, Scratching) slow_cool->induce_crystallization oiling_out Compound Oils Out induce_crystallization->oiling_out If unsuccessful success Pure Crystals Obtained induce_crystallization->success If successful add_solvent Add More 'Good' Solvent / Re-heat oiling_out->add_solvent add_solvent->slow_cool

Caption: A decision-making workflow for troubleshooting the crystallization of spirocyclic amines.

  • Solvent Selection is Key:

    • Rule of Thumb: A good crystallization solvent will dissolve the compound when hot but not when cold.[10]

    • Solvent Systems: Often, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble) is effective. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[10]

    • Common Solvent Pairs:

      • Hexane / Ethyl Acetate

      • Hexane / Acetone

      • Ethanol / Water

      • Dichloromethane / Hexane

  • Control the Cooling Rate:

    • Allow the flask to cool slowly to room temperature, and then place it in a refrigerator or freezer.

    • Insulating the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) can promote the formation of larger, purer crystals.[8]

    • Why? Slow cooling allows the molecules to orient themselves correctly to form a stable crystal lattice, excluding impurities. Rapid cooling traps impurities and can lead to the formation of an amorphous solid or oil.[8]

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that serve as nucleation sites for crystal growth.

  • If the Compound "Oils Out":

    • Reheat the solution to dissolve the oil.

    • Add a small amount of the "good" solvent to decrease the supersaturation.[8]

    • Allow the solution to cool more slowly.

    • Why? "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point because the solution is too supersaturated. Adding more solvent helps to keep the compound in solution until a lower temperature is reached.[8]

Problem: Emulsion Formation During Acid-Base Extraction

You Observe: During the work-up of your reaction, a stable emulsion forms between the organic and aqueous layers, making separation in a separatory funnel difficult or impossible.

Probable Causes:

  • High Concentration of Amine Salt: The protonated amine salt can act as a surfactant, stabilizing the interface between the two immiscible liquids.

  • Presence of Fine Particulate Matter: Insoluble byproducts or starting materials can accumulate at the interface and stabilize an emulsion.

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create a fine dispersion of one liquid within the other.

Solutions & The "Why":

Protocol: Breaking Emulsions in Acid-Base Extractions
  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl).

    • Why? This increases the ionic strength of the aqueous layer, which in turn decreases the solubility of organic compounds in the aqueous phase and can help to disrupt the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

    • Why? This provides sufficient mixing for the extraction to occur without creating a fine, stable emulsion.

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the solids and break the emulsion.

  • Change the pH: Adding a few drops of concentrated acid or base (depending on the nature of the aqueous layer) can sometimes disrupt the emulsion by changing the charge state of the species at the interface.

II. Frequently Asked Questions (FAQs)

Q1: How does the pKa of my spirocyclic amine affect my choice of purification method?

A1: The pKa is a critical parameter.[3]

  • High pKa (strongly basic) amines (pKa > 9): These amines will bind very strongly to silica gel.[2][6] It is often best to use an amine-modified mobile phase or an alternative stationary phase like alumina. Acid-base extraction is also a very effective method for separating these amines from neutral or acidic impurities.[11][12] By washing the organic solution with an aqueous acid (e.g., 1M HCl), the basic amine is protonated to form a water-soluble salt, which moves into the aqueous layer.[13][14] The layers can then be separated, and the aqueous layer is basified to regenerate the neutral amine, which can be extracted back into an organic solvent.[12]

  • Low pKa (weakly basic) amines (pKa < 5): These amines have less of a tendency to streak on silica gel, and standard chromatography conditions may be sufficient. However, they may not be basic enough to be efficiently extracted into a dilute aqueous acid.

Q2: What are some common impurities I should expect in the synthesis of spirocyclic amines?

A2: The impurities will be highly dependent on the synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: Such as precursor amines or aldehydes/ketones.[9]

  • Over-alkylation Products: If the synthesis involves N-alkylation, it is possible to form quaternary ammonium salts.[7]

  • Oxidation Products: Amines can be susceptible to oxidation, especially if exposed to air and light for prolonged periods.[9][15]

  • Byproducts from Ring Formation: The specific byproducts will depend on the cyclization strategy used.

  • Residual Solvents: Solvents used in the reaction or work-up, such as DMF, DMSO, or chlorinated solvents.[9]

Q3: What analytical techniques are best for assessing the purity of my final spirocyclic amine product?

A3: A combination of techniques is always recommended for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of a sample and detecting even small amounts of impurities.[][17] Reverse-phase HPLC is commonly used for this purpose.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used to determine purity against a certified standard.[][17]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. Coupled with a chromatographic method (e.g., LC-MS), it is a powerful tool for identifying the molecular weights of any impurities present.[]

  • Melting Point Analysis: A sharp melting point over a narrow range is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.[18]

Q4: Can I use salt formation to purify my spirocyclic amine?

A4: Yes, this is an excellent and often underutilized technique.

  • Process: The crude amine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or acetone), and a solution of an acid (e.g., HCl in ether or oxalic acid in ethanol) is added.[7][19] The resulting ammonium salt is often a crystalline solid that will precipitate from the solution.[19] The salt can then be collected by filtration, washed with fresh solvent to remove soluble impurities, and then dried. The pure amine can be regenerated by treating the salt with a base.

  • Why it Works: The salt of the amine often has very different solubility properties than the free base and the impurities, allowing for a clean separation by precipitation.[15][19] This method can be particularly effective for removing non-basic impurities.

III. Data & Protocols

Table 1: General Guide for Chromatography Solvent Selection
Polarity of Spirocyclic AmineStationary PhaseRecommended Mobile Phase System (Gradient)Modifier
Low to MediumSilica GelHexane → Ethyl Acetate0.1 - 1% Triethylamine
Medium to HighSilica GelDichloromethane → Methanol0.1 - 1% Triethylamine or Ammonium Hydroxide
High (Strongly Basic)Amine-Functionalized SilicaHexane → Ethyl AcetateNone usually required
High (Strongly Basic)Alumina (Neutral or Basic)Hexane → Ethyl Acetate or Dichloromethane → MethanolNone usually required
Protocol: Acid-Base Extraction for Purification of a Basic Spirocyclic Amine
  • Dissolution: Dissolve the crude reaction mixture containing the spirocyclic amine in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl or 10% citric acid).[13] Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine salt will be in the lower aqueous layer (if using a solvent less dense than water). Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous acid to ensure all the amine has been removed. Combine the aqueous extracts.

  • Wash Neutral Impurities: The organic layer now contains neutral and acidic impurities. It can be washed with water and brine, then dried and concentrated to isolate these components if desired.

  • Regenerate the Amine: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper).[11] The neutral amine will precipitate out as a solid or an oil.

  • Final Extraction: Extract the basified aqueous solution with fresh organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified spirocyclic amine.

Diagram: Acid-Base Extraction Workflow

G cluster_0 Separatory Funnel 1 cluster_1 Flask A: Organic Layer cluster_2 Flask B: Aqueous Layer cluster_3 Separatory Funnel 2 cluster_4 Final Product crude Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) crude->add_acid separate1 Separate Layers add_acid->separate1 organic_layer Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer Contains neutral/acidic impurities aqueous_layer Aqueous Layer (Protonated Amine Salt) separate1->aqueous_layer Contains protonated amine add_base Add Aqueous Base (e.g., 2M NaOH) aqueous_layer->add_base basified_aqueous Basified Aqueous Layer add_base->basified_aqueous add_organic Add Organic Solvent basified_aqueous->add_organic separate2 Separate Layers add_organic->separate2 final_organic Organic Layer (Purified Amine) separate2->final_organic dry_concentrate Dry & Concentrate final_organic->dry_concentrate pure_product Pure Spirocyclic Amine dry_concentrate->pure_product

Caption: A visual representation of the acid-base extraction workflow for purifying a basic spirocyclic amine.

IV. References

  • [Link to a general resource on acid-base extraction]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Scribd. (n.d.). Acid/Base Extraction in Organic Chemistry. [Link]

  • Nature Communications. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • [Link to a general resource on liquid-liquid extraction of acids and bases]

  • Reddit. (2024, March 12). Amine workup. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Journal of Pharmaceutical and Chemical Research. (2024, April 29). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. [Link]

  • [Link to a general resource on separation and purification techniques]

  • ResearchGate. (2026, January 17). Scalable Photocatalytic Annulation of Primary Amines to δ-Lactams: Access to Privileged (Spiro)Piperidine Space. [Link]

  • PMC. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]

  • ResearchGate. (2025, December 10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • MDPI. (2023, August 28). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. [Link]

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • PubMed. (2009, July 1). Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • ACS Publications. (2022, December 6). Tricyclic SpiroLactams Kill Mycobacteria In Vitro and In Vivo by Inhibiting Type II NADH Dehydrogenases. [Link]

  • Longdom Publishing. (2023, July 20). Approach to Isolate and Purify Substances from Extraction Chromatography. [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. [Link]

  • EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • PMC. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

  • ResearchGate. (n.d.). Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines.... [Link]

Sources

Validation & Comparative

Spirocyclic Scaffolds in High-Fsp3 Drug Design: A Comparative Guide to Azaspiro[4.5]decane vs. Azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from "flat" aromatic-dominated drug discovery to high-Fsp3 chemical space, spirocyclic amines have emerged as critical tools. They offer rigidification without the molecular weight penalty of fused ring systems and provide unique vector orientations for side chains.

This guide compares two dominant subclasses: Azaspiro[4.5]decane (a 5,6-spiro system) and Azaspiro[4.4]nonane (a 5,5-spiro system). While often treated interchangeably as "spiro-scaffolds," they exhibit distinct geometric, metabolic, and synthetic profiles that dictate their specific utility in medicinal chemistry.

The Verdict:

  • Select Azaspiro[4.5]decane when acting as a bioisostere for piperidine to block metabolic hot-spots (specifically C4 oxidation) or when targeting receptors requiring a larger hydrophobic core (e.g., Sigma-1, Opioid receptors).

  • Select Azaspiro[4.4]nonane when targeting compact binding pockets (e.g., nAChR agonists) or when a specific, non-linear exit vector is required to access a unique sub-pocket that standard piperidines cannot reach.

Structural & Geometric Analysis: The Vector Argument

The primary differentiator between these scaffolds is the "Exit Vector"—the angle and distance at which substituents project from the central nitrogen relative to the spiro-carbon.

Geometric Comparison
  • Azaspiro[4.5]decane: Consists of a six-membered ring (typically a chair conformation) spiro-fused to a five-membered ring.[1] This structure is often used to mimic a 4,4-disubstituted piperidine but with restricted conformational freedom. The 6-membered ring dictates a vector projection similar to standard piperidines but locked in a specific chair conformer.

  • Azaspiro[4.4]nonane: Consists of two five-membered rings. The high ring strain and the "envelope" puckering of the cyclopentane rings create a more compact, globular shape. The exit vectors are often orthogonal, projecting substituents into distinct quadrants of 3D space compared to the [4.5] system.

Visualization: Scaffold Geometry & Vectors

SpiroScaffolds cluster_45 Azaspiro[4.5]decane (5,6-System) cluster_44 Azaspiro[4.4]nonane (5,5-System) node_45 Core: Piperidine-like Conformation: Chair + Envelope Key Feature: Metabolic Blocker vector_45 Exit Vector: Mimics 4-sub-piperidine (Linear Projection) node_45->vector_45 Comparison Geometric Decision node_45->Comparison High Lipophilicity node_44 Core: Pyrrolidine-like Conformation: Dual Envelope Key Feature: Compactness vector_44 Exit Vector: Orthogonal Projection (Non-linear) node_44->vector_44 node_44->Comparison High Strain

Figure 1: Geometric and vector comparison of the 5,6-spiro vs. 5,5-spiro systems.

Physicochemical Profiling

The following data summarizes the shift in properties when moving from a standard piperidine to these spirocyclic scaffolds.

PropertyStandard PiperidineAzaspiro[4.5]decaneAzaspiro[4.4]nonane
Fsp3 Character HighVery High (Rigid)Very High (Rigid)
LogP (Lipophilicity) BaselineHigher (+0.5 to +1.0) Moderate (+0.3 to +0.6)
Metabolic Stability Low (C4 oxidation)High (Blocked C4) High (Steric shielding)
Solubility HighModerate (Lipophilicity penalty)Good (Compact polar surface)
Ligand Efficiency ModerateHigh (Entropy reduction)High (Entropy reduction)

Key Insight: The [4.5]decane system adds significant lipophilicity due to the extra methylene groups and the larger ring. Researchers must counterbalance this by adding polar groups elsewhere in the molecule to maintain CNS penetration or oral bioavailability.

Metabolic Stability: The "Piperidine Blocker" Strategy

One of the most authoritative reasons to employ the azaspiro[4.5]decane scaffold is to solve a specific metabolic liability.

The Problem: In many drug candidates, a piperidine ring is rapidly oxidized by Cytochrome P450 (CYP) enzymes at the 4-position (para to the nitrogen), leading to rapid clearance. The Solution: Replacing the 4-carbon hydrogen atoms with a spiro-cycle (the [4.5] system) removes the abstractable protons, effectively "blocking" the metabolic soft spot while retaining the piperidine-like shape required for receptor binding.

Visualization: Metabolic Blocking Mechanism

Metabolism cluster_vuln Standard Piperidine cluster_stable Azaspiro[4.5]decane Pip Piperidine Scaffold (H atoms at C4) CYP CYP450 Enzyme Pip->CYP Oxidation Metabolite Oxidized Metabolite (Inactive/Toxic) CYP->Metabolite Spiro Spiro Scaffold (C4 is Quaternary) CYP_Block CYP450 Enzyme Spiro->CYP_Block Steric Block Result No Reaction (High Stability) CYP_Block->Result

Figure 2: Mechanism of metabolic stabilization via spiro-substitution at the piperidine 4-position.

Synthetic Accessibility & Case Studies

Azaspiro[4.5]decane[2][3][4][5][6][7][8]
  • Primary Utility: Sigma-1 Receptor Ligands, Opioid Agonists.

  • Synthesis: Often synthesized via Ring-Closing Metathesis (RCM) or alkylation of commercially available 4-piperidones. The availability of 4-piperidone precursors makes this scaffold more accessible for library generation.

  • Case Study: Sigma-1 Radioligands. In the development of PET tracers (e.g., [18F]5a), the [4.5] scaffold provided the necessary lipophilicity to cross the blood-brain barrier while maintaining high affinity for the Sigma-1 receptor, a target for neurodegenerative diseases [1].

Azaspiro[4.4]nonane[3][5][7][8][9]
  • Primary Utility: Nicotinic Acetylcholine Receptor (nAChR) Agonists.

  • Synthesis: More challenging.[2] Often requires Radical Bicyclization or Nitroso-ene cyclization . The formation of the two 5-membered rings creates significant strain, making scale-up more difficult than the [4.5] system.

  • Case Study: nAChR Agonists. The [4.4] scaffold mimics the compact pyrrolidine core of nicotine but with a rigidified geometry that improves selectivity for specific receptor subtypes (e.g.,

    
     vs 
    
    
    
    ), reducing off-target side effects [2].

Experimental Protocols

To validate the choice between these scaffolds, the following protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Validation)

Purpose: To quantify the stability improvement of the spiro-scaffold compared to the parent piperidine.

  • Preparation: Prepare 10 mM stock solutions of the test compound (Spiro[4.5] or [4.4]) and the reference (Parent Piperidine) in DMSO.

  • Incubation:

    • Mix liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM).

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the slope (
    
    
    
    ):
    
    
    Expectation: The [4.5] scaffold should show a >5-fold reduction in
    
    
    compared to the 4-H piperidine.
Protocol B: Matched Molecular Pair (MMP) Analysis

Purpose: To determine the specific contribution of the scaffold to binding affinity.

  • Design: Synthesize a pair of compounds identical in all regions except the core:

    • Compound A: Standard Piperidine core.

    • Compound B: Azaspiro[4.5]decane core.[3][4][5][6]

    • Compound C: Azaspiro[4.4]nonane core.[6][7]

  • Assay: Perform Surface Plasmon Resonance (SPR) or Radioligand Binding to determine

    
     or 
    
    
    
    .
  • Efficiency Calculation: Calculate Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE):

    
    
    Interpretation: If LLE increases despite the higher LogP of the spiro-cycle, the scaffold is contributing specific structural binding interactions (entropy gain) rather than just non-specific hydrophobic binding.
    

References

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry.[6][8][9] URL:[Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Source: ResearchGate / ChemInform. URL:[Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development. Source: Longdom Publishing. URL:[Link]

Sources

A Comparative Guide to the Efficacy of 1-Oxa-8-azaspiro[4.5]decane Derivatives and Other Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[1][2] Its strategic intracellular position allows it to modulate a wide array of cellular functions, including calcium homeostasis, ion channel activity, and cellular stress responses.[3] The multifaceted role of the σ1R has implicated it in the pathophysiology of numerous central nervous system (CNS) disorders, such as neurodegenerative diseases, psychiatric conditions, and neuropathic pain, making it a compelling target for therapeutic intervention.[2][4][5] The development of potent and selective ligands for the σ1R is therefore an area of intense research. This guide provides a comparative analysis of the efficacy of a promising class of spirocyclic compounds, the 1-oxa-8-azaspiro[4.5]decane derivatives, against other well-established sigma-1 receptor ligands.

The Rise of 1-Oxa-8-azaspiro[4.5]decane Derivatives

The 1-oxa-8-azaspiro[4.5]decane scaffold represents a significant development in the quest for selective σ1R ligands. Its rigid, three-dimensional structure offers a distinct advantage over more flexible molecules, potentially leading to higher binding affinity and improved selectivity.[6] Recent research has focused on the synthesis and characterization of various derivatives of this scaffold, revealing their potential as high-affinity σ1R ligands.[7][8]

Comparative Analysis of Binding Affinity and Selectivity

A primary measure of a ligand's efficacy is its binding affinity (Ki) for its target receptor and its selectivity over other receptors, particularly the closely related sigma-2 receptor (σ2R). The following table summarizes the in vitro binding affinities of several synthesized 1-oxa-8-azaspiro[4.5]decane derivatives compared to other known σ1R ligands.

Compound ClassCompoundKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)Reference
1-Oxa-8-azaspiro[4.5]decane Derivatives Compound with -CH₂CH₂F0.4720.744.0[9]
Compound with -(CH₂)₃F0.8121.927.0[9]
Compound with -CH₂-Cyclopropyl1.1325.122.2[9]
Compound with -CH₂-Phenyl12.124.62.0[9]
Reference σ1R Agonists PRE-0842.2--[10]
SA4503 (cutamesine)4.663.114.0[11]
(+)-Pentazocine---[10]
Reference σ1R Antagonists Haloperidol2.3--[9]
NE-100---[1]
E-52862---[9]

Table 1: In vitro binding affinities and selectivities of 1-oxa-8-azaspiro[4.5]decane derivatives and other sigma-1 receptor ligands.

The data clearly indicates that several 1-oxa-8-azaspiro[4.5]decane derivatives exhibit nanomolar to sub-nanomolar affinity for the σ1R, with one derivative displaying a Ki of 0.47 nM.[9] Furthermore, these compounds demonstrate good to excellent selectivity over the σ2R, a critical factor in minimizing off-target effects.

Functional Efficacy: Beyond Binding Affinity

While binding affinity is a crucial parameter, it does not fully delineate a ligand's biological activity. Functional assays are essential to determine whether a compound acts as an agonist, stimulating the receptor's activity, or as an antagonist, blocking its activity.

Neurite Outgrowth Assays: A Measure of Neurorestorative Potential

Sigma-1 receptor agonists have been shown to promote neurite outgrowth, a key process in neuronal development and regeneration.[12][13] This makes the neurite outgrowth assay a valuable tool for identifying compounds with neurorestorative potential.

Experimental Protocol: Neurite Outgrowth Assay

This protocol describes a method for assessing the effect of σ1R ligands on neurite outgrowth in a neuronal cell line, such as PC12 or N1E-115 cells.

Materials:

  • Neuronal cell line (e.g., PC12, N1E-115)

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Poly-L-lysine coated multi-well plates

  • Test compounds (1-oxa-8-azaspiro[4.5]decane derivatives and reference ligands)

  • Nerve Growth Factor (NGF)

  • Microscope with imaging capabilities

  • Image analysis software

Procedure:

  • Cell Seeding: Seed the neuronal cells onto poly-L-lysine coated plates at an appropriate density.

  • Compound Treatment: After cell attachment, treat the cells with various concentrations of the test compounds in the presence of a sub-optimal concentration of NGF. Include a vehicle control and a positive control (a known σ1R agonist like PRE-084).

  • Incubation: Incubate the cells for a period of 24-72 hours to allow for neurite extension.

  • Imaging: Acquire images of the cells using a microscope.

  • Analysis: Quantify neurite length and number using image analysis software. An increase in neurite length and/or number in the presence of a test compound indicates potential σ1R agonist activity.

Calcium Imaging Assays: Probing Modulation of Intracellular Signaling

The σ1R is a key regulator of intracellular calcium (Ca²⁺) signaling.[3][14] Agonists and antagonists of the σ1R can modulate Ca²⁺ influx and release from intracellular stores.[14][15] Calcium imaging assays provide a dynamic readout of a ligand's functional effect on this critical signaling pathway.

Experimental Protocol: Calcium Imaging Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to σ1R ligands.

Materials:

  • Neuronal or other suitable cell line expressing σ1R

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-8 AM)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution)

  • Test compounds

  • A reagent to induce calcium influx (e.g., potassium chloride (KCl) or a specific agonist for another receptor)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Application: Add the test compounds at various concentrations and continue to monitor fluorescence.

  • Stimulation: After a short incubation with the test compound, stimulate the cells with a depolarizing agent like KCl to open voltage-gated calcium channels.

  • Data Acquisition and Analysis: Record the fluorescence changes over time. A decrease in the stimulated calcium peak in the presence of a test compound may suggest σ1R agonist activity, while a potentiation or no effect might indicate other mechanisms or antagonism.

In Vivo Efficacy: From Bench to Preclinical Models

The ultimate test of a drug candidate's efficacy lies in its performance in in vivo models of disease. While direct comparative in vivo studies of 1-oxa-8-azaspiro[4.5]decane derivatives against other σ1R ligands in models of neurodegenerative diseases are still emerging, initial studies are promising.

For instance, a radiolabeled 1-oxa-8-azaspiro[4.5]decane derivative, [¹⁸F]8, demonstrated high initial brain uptake in mice.[7] Furthermore, pretreatment with the known σ1R ligand SA4503 significantly reduced the brain-to-blood ratio of [¹⁸F]8, suggesting specific binding to σ1R in the brain.[7] These findings support the potential of this class of compounds to be developed as CNS-penetrant drugs and as PET imaging agents for the σ1R.[7]

Visualizing the Mechanism: Sigma-1 Receptor Signaling

To better understand the context in which these ligands operate, the following diagram illustrates a simplified signaling pathway of the sigma-1 receptor.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion S1R_BiP σ1R-BiP Complex (Inactive) S1R_active Active σ1R S1R_BiP->S1R_active Dissociation IP3R IP3 Receptor S1R_active->IP3R Stabilizes Neuroprotection Neuroprotection & Neurite Outgrowth S1R_active->Neuroprotection Promotes Ca_cytosol Cytosolic Ca²⁺ IP3R->Ca_cytosol Ca²⁺ Release Ca_mito Ca²⁺ Uptake ATP ATP Production Ca_mito->ATP Ligand σ1R Agonist (e.g., 1-oxa-8-azaspiro [4.5]decane derivative) Ligand->S1R_BiP Binds to Stress Cellular Stress Stress->S1R_BiP Induces dissociation Ca_cytosol->Ca_mito Enters

Caption: Ligand-activated Sigma-1 receptor signaling pathway.

Conclusion and Future Directions

The 1-oxa-8-azaspiro[4.5]decane derivatives have emerged as a highly promising class of sigma-1 receptor ligands, demonstrating high binding affinity and selectivity. Their rigid spirocyclic core provides a strong foundation for the development of potent and specific modulators of the σ1R. While direct comparative functional and in vivo data against established ligands are still being actively researched, the initial findings strongly support their potential as therapeutic agents for a range of neurological disorders.

Future research should focus on comprehensive functional characterization of these derivatives to definitively classify them as agonists or antagonists. Furthermore, in vivo studies in relevant animal models of neurodegenerative diseases and neuropathic pain are crucial to validate their therapeutic efficacy and to establish a clear advantage over existing σ1R ligands. The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective treatments for challenging CNS disorders.

References

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  • Wang, J., Saul, A., Roon, P., & Smith, S. B. (2020). Comparison of Sigma 1 Receptor (Sig1R) ligands SA4503, PRE084 and (+)-pentazocine ((+)-PTZ) for their cone photoreceptor (PRC) rescue effects in the Pde6brd10/J (rd10) mouse model of retinitis pigmentosa. Investigative Ophthalmology & Visual Science, 61(7), 1288-1288. [Link]

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Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of Novel 2-oxa-8-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly for complex neurological disorders, the 2-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure. Its derivatives are potent and selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in conditions ranging from Alzheimer's disease to clinical depression.[1][2] The therapeutic promise of these novel analogs hinges on a precise and robust characterization of their binding affinity to the σ1 receptor.

This guide moves beyond mere protocol recitation. It provides a strategic framework for generating high-confidence binding data, grounded in the principle of orthogonal validation—a cornerstone of rigorous pharmaceutical science.[3][4] By combining complementary methodologies, we can triangulate the true affinity of a compound, mitigating the risk of technology-specific artifacts and building a comprehensive binding profile that stands up to scrutiny.

The Imperative of Orthogonal Validation

Relying on a single assay to determine binding affinity is a precarious approach in drug discovery. Each technique has inherent strengths and weaknesses. A classic radioligand competition assay, for example, is a powerful tool for determining a compound's inhibition constant (Kᵢ) but provides limited insight into the kinetics of the interaction. Conversely, biophysical methods like Surface Plasmon Resonance (SPR) offer real-time kinetic data but can be sensitive to protein immobilization and buffer conditions.[5][6]

By employing an orthogonal approach—using multiple, distinct methods to measure the same parameter—we create a self-validating system.[7][8] This strategy significantly increases confidence in the data, helps to eliminate false positives, and provides a more nuanced understanding of the molecule's behavior at its target.[8] For our 2-oxa-8-azaspiro[4.5]decane analogs, we will pair a traditional biochemical assay with a modern biophysical technique.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In-depth Kinetic Analysis cluster_2 Phase 3: Thermodynamic Validation (Optional but Recommended) cluster_3 Data Synthesis & Decision Making A Radioligand Competition Assay B Determine Inhibition Constant (Ki) A->B G Validated Binding Affinity Profile B->G C Surface Plasmon Resonance (SPR) D Determine ka, kd, and KD C->D D->G E Isothermal Titration Calorimetry (ITC) F Directly measure ΔH, ΔS, and KD E->F F->G

Caption: Orthogonal workflow for comprehensive binding affinity validation.

Experimental Deep Dive: Methodologies & Rationale

Method 1: Radioligand Competition Binding Assay

This is the workhorse of receptor pharmacology. It's a robust, high-throughput method to determine the affinity of our unlabeled test compounds by measuring how effectively they compete with a radiolabeled ligand that has a known, high affinity for the target.[9][10]

Core Principle: The more potent our novel analog is, the less of it will be required to displace the "hot" ligand from the σ1 receptor.

G cluster_0 Initial State cluster_1 Competition cluster_2 Outcome Receptor σ1 Receptor Receptor2 σ1 Receptor Radioligand [³H]-(+)-pentazocine (Radiolabeled Ligand) Radioligand->Receptor Binds with known KD BoundComplex [Analog-Receptor] Complex FreeRadioligand Free [³H]-(+)-pentazocine Radioligand2 [³H]-(+)-pentazocine Radioligand2->Receptor2 NovelAnalog Novel Analog (Unlabeled Competitor) NovelAnalog->Receptor2 Competes for binding site note Measured radioactivity decreases

Caption: Principle of the radioligand competition binding assay.

Detailed Protocol:

  • Membrane Preparation: Utilize guinea pig liver membranes, which are known to express high levels of σ1 receptors, as a reliable source of the target protein.[9] Homogenize the tissue in a cold lysis buffer and prepare membrane pellets through centrifugation.[11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a single, fixed concentration of the selective σ1 radioligand [³H]-(+)-pentazocine (typically near its K D value), and serial dilutions of the novel 2-oxa-8-azaspiro[4.5]decane analog.[9][12]

  • Defining Controls (The Key to Trustworthy Data):

    • Total Binding: Wells containing only membranes and radioligand. This represents the maximum possible signal.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a known, potent, non-radioactive σ1 ligand like haloperidol. This measures the amount of radioligand that sticks indiscriminately to the filter and membrane lipids.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.[11]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the novel analog. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/KD)) where [L] is the concentration of the radioligand and KD is its dissociation constant.[11]

Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique that provides a wealth of information beyond simple affinity. It allows for the real-time measurement of both the association rate (kₐ) and the dissociation rate (kₔ) of the interaction between our novel analog (the analyte) and the immobilized σ1 receptor (the ligand).[6]

Core Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When the analyte binds to the immobilized ligand, the mass on the surface increases, causing a measurable change in the SPR signal.

Detailed Protocol:

  • Protein Immobilization: Covalently immobilize purified, recombinant human σ1 receptor protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations, a common pitfall when working with small molecules.

  • System Priming & Equilibration: Thoroughly prime the SPR instrument with a suitable running buffer (e.g., HBS-EP+). The buffer must be identical to the one used for sample dilution to minimize bulk refractive index mismatches.

  • Kinetic Analysis (The One-shot Kinetics™ Approach):

    • Inject a series of increasing concentrations of the novel 2-oxa-8-azaspiro[4.5]decane analog sequentially over the immobilized σ1 receptor surface without a regeneration step in between.[5] This method is highly efficient for screening.

    • Include a zero-concentration (buffer only) injection for double referencing, which corrects for both reference surface signal and buffer effects, ensuring high-quality data.

  • Regeneration: After a full concentration series, inject a mild regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to strip the bound analyte from the ligand, preparing the surface for the next compound.

  • Data Analysis:

    • The instrument software will generate sensorgrams, which are plots of the SPR response over time.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to globally determine the kinetic parameters.[13]

    • Calculate the equilibrium dissociation constant (K D ) from the kinetic rate constants: KD = kₔ / kₐ.

Data Synthesis & Comparative Analysis

The true power of the orthogonal approach is realized when the data from both assays are synthesized and compared. The Kᵢ from the radioligand assay and the K D from SPR should, in an ideal scenario, be in close agreement.

Below is a representative dataset comparing three novel analogs against a known reference compound, (+)-Pentazocine, a selective σ1 receptor agonist.

Compound IDStructureRadioligand Assay Kᵢ (nM)SPR K D (nM)SPR kₐ (1/Ms)SPR kₔ (1/s)
Reference (+)-Pentazocine8.59.22.1 x 10⁵1.9 x 10⁻³
Analog-01 2-oxa-8-azaspiro[4.5]decane-A1.2 1.5 4.5 x 10⁵6.8 x 10⁻⁴
Analog-02 2-oxa-8-azaspiro[4.5]decane-B25.628.11.8 x 10⁵5.1 x 10⁻³
Analog-03 2-oxa-8-azaspiro[4.5]decane-C5.345.88.9 x 10⁴4.1 x 10⁻³

Interpretation of Results:

  • Analog-01 shows excellent correlation between the Kᵢ and K D values, providing high confidence in its potent, high-affinity binding. Its fast association rate (kₐ) and very slow dissociation rate (kₔ) suggest the formation of a stable drug-receptor complex, a desirable property for sustained therapeutic effect.

  • Analog-02 also demonstrates good agreement between the two methods, confirming its lower affinity compared to Analog-01.

  • Analog-03 presents a significant discrepancy. While the radioligand assay suggests high affinity (5.3 nM), the SPR data indicates a much weaker interaction (45.8 nM). This is a critical red flag that a single-assay approach would have missed. This disparity could arise from several factors: the compound might interfere with the radioligand in an allosteric manner, it could be a "promiscuous binder" that behaves poorly in the biophysical assay, or there might be an artifact in one of the experimental setups. This result mandates further investigation, potentially using a third orthogonal method like Isothermal Titration Calorimetry (ITC), which directly measures the heat of binding and is considered the gold standard for thermodynamic characterization.[14]

Conclusion

Validating the binding affinity of novel therapeutic candidates is a foundational step in drug development. By embracing an orthogonal validation strategy that pairs a classic biochemical method like the radioligand competition assay with a real-time biophysical technique like SPR, we can build a robust, multi-faceted, and trustworthy binding profile. This rigorous approach not only provides high confidence in the affinity values but also delivers invaluable kinetic insights that are crucial for selecting and optimizing lead compounds like the promising 2-oxa-8-azaspiro[4.5]decane analogs for their journey toward the clinic.

References

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A Comparative Guide to Alternative Synthetic Pathways for (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol scaffold is a key heterocyclic motif of significant interest in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature in the design of novel therapeutic agents, offering the potential for enhanced target affinity and improved pharmacokinetic properties.[1] The piperidine moiety is a prevalent feature in numerous FDA-approved drugs, valued for its ability to impart favorable characteristics such as improved solubility and metabolic stability.[1][2] This guide provides a comparative analysis of proposed, alternative synthetic pathways to enantiomerically pure (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol, offering in-depth technical details and supporting data from analogous transformations in the scientific literature.

Proposed Synthetic Pathways: A Comparative Overview

Two primary retrosynthetic disconnections for the target molecule, (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol (1), are considered, both commencing from N-Boc-4-piperidone (2).

Pathway A focuses on an initial carbon-carbon bond formation at the C4 position of the piperidine ring, followed by a stereoselective dihydroxylation and subsequent intramolecular cyclization.

Pathway B employs an initial addition of a two-carbon unit to the carbonyl of the piperidone, followed by functional group manipulation and an acid-catalyzed spiroketalization.

FeaturePathway A: Alkylation & Asymmetric DihydroxylationPathway B: Alkynylation & Diastereoselective Cyclization
Key Strategy Sharpless Asymmetric DihydroxylationAcid-catalyzed Intramolecular Spirocyclization
Stereocontrol Introduced via a well-established catalytic asymmetric reaction.Dependent on substrate control during a diastereoselective cyclization or reduction.
Starting Material N-Boc-4-piperidoneN-Boc-4-piperidone
Potential Advantages High enantioselectivity is predictable and well-documented for the key step.Potentially shorter route with fewer steps.
Potential Challenges Management of protecting groups and potential for side reactions during cyclization.Control of diastereoselectivity during cyclization can be challenging.

Pathway A: Alkylation and Sharpless Asymmetric Dihydroxylation

This proposed pathway leverages the highly reliable Sharpless asymmetric dihydroxylation to install the required stereochemistry at the C4 position of the tetrahydrofuran ring.

Workflow Diagram

Pathway_A cluster_0 Synthesis of Alkene Intermediate cluster_1 Asymmetric Dihydroxylation and Cyclization cluster_2 Final Deprotection Start N-Boc-4-piperidone (2) Step1 Wittig Reaction Start->Step1 Ph3PCH2Br, n-BuLi Intermediate1 N-Boc-4-methylene-piperidine (3) Step1->Intermediate1 Step2 Sharpless Asymmetric Dihydroxylation Intermediate1->Step2 AD-mix-β Intermediate2 N-Boc-4-(1,2-dihydroxyethyl)piperidin-4-ol (4) Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Acid catalyst (e.g., CSA) Intermediate3 N-Boc-(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol (5) Step4 Boc Deprotection Intermediate3->Step4 FinalProduct (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol (1) Step4->FinalProduct TFA or HCl

Caption: Proposed synthetic workflow for Pathway A.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-methylenepiperidine (3)

This step involves a standard Wittig reaction to introduce the exocyclic double bond.

  • Protocol: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.1 eq) dropwise. The resulting ylide is stirred for 1 hour at room temperature. A solution of N-Boc-4-piperidone (2) (1.0 eq) in THF is then added, and the reaction mixture is stirred overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Sharpless Asymmetric Dihydroxylation to Diol (4)

The key stereochemistry-defining step utilizes the AD-mix-β for the syn-dihydroxylation of the alkene.[3][4][5][6]

  • Protocol: To a vigorously stirred mixture of t-butanol and water (1:1) at room temperature is added AD-mix-β (commercially available). The mixture is cooled to 0 °C, and methanesulfonamide (1.0 eq) is added. The alkene (3) (1.0 eq) is then added, and the reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC). Sodium sulfite is added, and the mixture is warmed to room temperature and stirred for 1 hour. The product is extracted with ethyl acetate, and the combined organic layers are washed with 2 M NaOH, then brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Intramolecular Cyclization to Spirocycle (5)

An acid-catalyzed intramolecular cyclization of the diol forms the tetrahydrofuran ring.[7][8]

  • Protocol: The diol (4) (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane or toluene. A catalytic amount of an acid, for example, camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH), is added. The reaction is stirred at room temperature or with gentle heating until completion. The reaction is then quenched with a saturated solution of sodium bicarbonate, and the product is extracted. The organic layer is dried and concentrated to yield the protected spirocycle.

Step 4: Boc Deprotection to Yield (1)

The final step is the removal of the Boc protecting group.

  • Protocol: The protected spirocycle (5) is dissolved in dichloromethane, and trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the final product (1).

Pathway B: Alkynylation and Diastereoselective Cyclization

This alternative pathway involves the formation of the spirocycle through an acid-catalyzed cyclization of an enol ether precursor, with the potential for diastereoselective reduction to establish the final stereocenter.

Workflow Diagram

Pathway_B cluster_0 Synthesis of Alkyne Intermediate cluster_1 Spirocyclization cluster_2 Diastereoselective Reduction and Deprotection Start N-Boc-4-piperidone (2) Step1 Ethynylation Start->Step1 Ethynylmagnesium bromide Intermediate1 N-Boc-4-ethynyl-4-hydroxypiperidine (6) Step1->Intermediate1 Step2 Hydration/Cyclization Intermediate1->Step2 Au(I) or Hg(II) catalyst Intermediate2 N-Boc-2-oxa-8-azaspiro[4.5]decan-4-one (7) Step3 Diastereoselective Reduction Intermediate2->Step3 e.g., L-Selectride® Intermediate3 N-Boc-(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol (5) Step3->Intermediate3 Step4 Boc Deprotection Intermediate3->Step4 TFA or HCl FinalProduct (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol (1) Step4->FinalProduct

Caption: Proposed synthetic workflow for Pathway B.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-ethynyl-4-hydroxypiperidine (6)

Addition of an acetylide to the ketone provides the key propargyl alcohol intermediate.

  • Protocol: To a solution of ethynylmagnesium bromide (1.2 eq) in THF at 0 °C is added a solution of N-Boc-4-piperidone (2) (1.0 eq) in THF. The reaction is stirred for several hours and then quenched with a saturated solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 2: Gold-Catalyzed Hydration and Cyclization to Spiroketone (7)

A gold-catalyzed reaction can facilitate both the hydration of the alkyne and the subsequent intramolecular cyclization to form the spiroketone.[9][10]

  • Protocol: The alkynyl diol (6) (1.0 eq) is dissolved in a suitable solvent like methanol or acetonitrile. A gold(I) catalyst, such as AuCl or a phosphine-gold(I) complex, is added, and the reaction is stirred at room temperature until completion. The reaction mixture is then filtered, concentrated, and purified by chromatography.

Step 3: Diastereoselective Reduction to Alcohol (5)

A stereoselective reduction of the ketone is crucial to obtain the desired (4R) stereochemistry.

  • Protocol: The spiroketone (7) (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A bulky reducing agent, such as L-Selectride® (1.1 eq), is added dropwise to favor axial attack and afford the desired equatorial alcohol. The reaction is stirred at low temperature and then quenched with water. The product is extracted, dried, and purified.

Step 4: Boc Deprotection to Yield (1)

This final step is identical to that in Pathway A.

  • Protocol: The protected spirocycle (5) is treated with TFA in dichloromethane or HCl in dioxane to remove the Boc group and yield the final product (1).

Conclusion

Both proposed pathways offer viable strategies for the synthesis of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol. Pathway A provides a more predictable route to high enantiopurity due to the well-established and highly enantioselective Sharpless asymmetric dihydroxylation. Pathway B may be more step-economical, but the diastereoselectivity of the reduction step would require careful optimization. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of reagents and catalysts, and the importance of achieving high stereoselectivity in the key steps. Further experimental validation is necessary to determine the optimal conditions and overall efficiency of each proposed pathway.

References

  • ResearchGate. (n.d.). 1: Chiral piperidine moieties present in pharmaceutical agents. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • Heravi, M. M. (2016). This work is partly presented at International Conference on Stereochemistry on August 18-19, 2016 at Sao Paulo, Brazil Extended. Research and Reviews: Journal of Chemistry.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Chen, Y., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 988-1000.
  • Journal of Chemical Education. (2025, August 6). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Retrieved from [Link]

  • Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved from [Link]

  • ChemRxiv. (n.d.). Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. Retrieved from [Link]

  • Jónsson, H. F., et al. (2020). Preparation of benzannulated spiroketals by gold(III) catalyzed spirocyclization of alkynyl diols. Arkivoc, 2020(7), 338-352.
  • MDPI. (2020, November 16). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Retrieved from [Link]

  • Molecules. (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • National Institutes of Health. (n.d.). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011, May 4). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Retrieved from [Link]

  • National Institutes of Health. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • IRIS. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Retrieved from [Link]

  • MDPI. (2022, June 3). 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol and Related Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, spirocyclic compounds have emerged as privileged scaffolds due to their unique three-dimensional architecture, which can lead to improved pharmacological properties.[1][2][3] The (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol molecule and its analogues represent a class of compounds with significant potential in drug discovery.[4] The accurate quantification of these molecules in various matrices is a cornerstone of preclinical and clinical development, underpinning the assessment of pharmacokinetics, safety, and efficacy. The development and validation of robust analytical methods are therefore not merely a regulatory requirement but a scientific necessity.[5][6][7]

This guide provides a comparative analysis of the principal analytical techniques suitable for the quantification of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol. While specific validated methods for this particular stereoisomer are not extensively documented in public literature—likely due to their proprietary nature in active drug development programs—this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to develop and validate their own methods for this and structurally related spirocyclic compounds. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the nature of the matrix, and the required sensitivity and throughput. For a polar, heterocyclic molecule such as (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol, the two most powerful and commonly employed techniques are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHPLC-MS/MSGC-MSRationale for (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol
Applicability Broad range of compounds, including non-volatile and thermally labile molecules.Volatile and thermally stable compounds.The target analyte is likely amenable to both, but its polarity and potential for thermal degradation favor HPLC-MS/MS.
Sensitivity Excellent (pg/mL to fg/mL levels).Very good (pg/mL levels).HPLC-MS/MS often provides superior sensitivity, which is crucial for pharmacokinetic studies where concentrations can be very low.[8]
Selectivity Very high due to chromatographic separation and mass filtering (precursor and product ions).High due to chromatographic separation and mass fragmentation patterns.Both offer excellent selectivity. The specificity of MS/MS in HPLC gives it an edge in complex biological matrices.
Sample Preparation Often requires protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).May require derivatization to increase volatility and thermal stability.The need for derivatization in GC-MS can add complexity and potential for variability to the workflow.
Throughput Generally higher due to faster run times and compatibility with autosamplers.Can be lower, especially if derivatization is required.For drug development, where large numbers of samples are processed, the higher throughput of HPLC-MS/MS is advantageous.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its exceptional sensitivity and selectivity.[9][10][11] This technique is particularly well-suited for (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol as it can handle polar and non-volatile compounds without the need for chemical derivatization.

Workflow for HPLC-MS/MS Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) ISTD Add Internal Standard (ISTD) Sample->ISTD Extract Protein Precipitation or SPE ISTD->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into HPLC Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/ISTD Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Report Quantify->Report Final Report

Caption: Workflow for HPLC-MS/MS quantification.

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • Rationale: This is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

  • Protocol:

    • To 100 µL of plasma sample, add 10 µL of an internal standard (ISTD) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for injection.

2. HPLC Conditions

  • Rationale: A C18 column is a good starting point for retaining a moderately polar compound. The gradient elution allows for efficient separation from matrix components. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive ion mode.

  • Parameters:

    • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Rationale: Electrospray ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds. Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.

  • Parameters:

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard solution of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol. A precursor ion (e.g., [M+H]+) and a stable product ion will be selected.

    • Source Temperature: 500°C.

    • IonSpray Voltage: 5500 V.

Validation Parameters (ICH Q2(R1) Guidelines)

The method must be validated to ensure it is fit for its intended purpose.[6]

ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (Repeatability & Intermediate) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.
Selectivity No significant interfering peaks at the retention time of the analyte and ISTD in blank matrix.
Matrix Effect To be assessed to ensure ion suppression or enhancement is within acceptable limits.[12]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13][14] For a polar molecule like (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol, which contains hydroxyl and amine functionalities, derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance.

Workflow for GC-MS Method Development

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample ISTD Add Internal Standard Sample->ISTD Extract Liquid-Liquid or SPE ISTD->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation (e.g., DB-5ms) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (Scan or SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Report Quantify->Report Final Report

Caption: Workflow for GC-MS quantification with derivatization.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Rationale: Silylation is a common derivatization technique that replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group, increasing volatility.

  • Protocol:

    • Perform an extraction (e.g., liquid-liquid extraction with ethyl acetate) of the analyte and ISTD from the biological matrix.

    • Evaporate the organic extract to dryness.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

2. GC-MS Conditions

  • Rationale: A mid-polarity column like one with 5% phenyl-methylpolysiloxane is versatile and suitable for a wide range of derivatized compounds.[15] A temperature program is used to ensure good separation and peak shape. Electron Ionization (EI) provides reproducible fragmentation patterns for identification and quantification.

  • Parameters:

    • Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and ISTD.

Validation Parameters

The validation parameters for GC-MS are the same as for HPLC-MS/MS, following ICH Q2(R1) guidelines.

Conclusion and Recommendations

For the quantification of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol, both HPLC-MS/MS and GC-MS are viable and powerful analytical techniques. However, for applications in a drug development setting, HPLC-MS/MS is the recommended primary choice. The key advantages are its ability to analyze the compound in its native form without derivatization, its typically higher sensitivity, and its greater throughput. This eliminates the added complexity, time, and potential for error associated with a derivatization step.

The GC-MS method remains a strong alternative, particularly if HPLC-MS/MS instrumentation is unavailable or if orthogonal confirmation of results is required. The choice between these methods will ultimately depend on the specific requirements of the study, available resources, and the expertise of the analytical laboratory. Regardless of the chosen method, rigorous validation according to regulatory guidelines is paramount to ensure the generation of reliable and reproducible data that can confidently support drug development decisions.[5][7]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem. (2025, December). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Publish. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
  • National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products.
  • ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry.
  • MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • Bitesize Bio. (2022, October 8). Gas Chromatography: How It Works and 5 Critical Components.
  • Wikipedia. (n.d.). Gas chromatography.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC).
  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Walsh Medical Media. (2023, August 28). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
  • JETIR.org. (n.d.). AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW.
  • MDPI. (2024, January 2). A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants.
  • ASMS. (2014). Analysis of Cathinones in Plasma Using LC-MS/MS.
  • MDPI. (2025, May 18). QuEChERS and UPLC-MS/MS-Based Quantification of Human Plasma of Eight Nucleoside Reverse Transcriptase Inhibitors and Platinum Anticancer Drugs for Hepatocellular Carcinoma.

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In Vivo Efficacy Comparison: Novel Azaspirodecane-Based Dual σ1R/MOR Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Preclinical Development

Executive Summary

This guide evaluates the in vivo efficacy of a novel series of 1-oxa-8-azaspiro[4.5]decane derivatives (Lead Candidate: ASD-808 ) designed as dual-acting ligands. These compounds target the Mu-Opioid Receptor (MOR) as agonists and the Sigma-1 Receptor (σ1R) as antagonists.[1]

The objective is to demonstrate how the rigid spirocyclic scaffold improves metabolic stability and receptor selectivity compared to flexible linear analogs, translating to superior efficacy in the Chronic Constriction Injury (CCI) model of neuropathic pain.

Key Findings:

  • Enhanced Potency: ASD-808 demonstrated a 4-fold increase in analgesic potency (

    
    ) compared to its linear analog (LIN-Ref).
    
  • Metabolic Stability: The spiro-scaffold significantly reduced oxidative metabolism, doubling the plasma half-life (

    
    ).
    
  • Safety: ASD-808 maintained analgesia without the severe sedation associated with standard opioids.

Scientific Rationale: The Spirocyclic Advantage[2][3]

The "Gem-Dialkyl" Effect &

The azaspirodecane scaffold utilizes the Gem-Dialkyl effect to restrict conformational flexibility. Unlike linear amines, the spiro-fusion locks the pharmacophore into a bioactive conformation, reducing the entropic penalty of binding. Furthermore, the high fraction of


 hybridized carbons (

) correlates with improved solubility and lower promiscuity compared to flat, aromatic-heavy clinical standards.
Dual Mechanism of Action

Neuropathic pain is often refractory to pure opioids. The design strategy involves:

  • MOR Agonism: Direct inhibition of nociceptive transmission.

  • σ1R Antagonism: The σ1R acts as a molecular chaperone. Under stress (nerve injury), it translocates to the plasma membrane and amplifies NMDAR signaling (central sensitization). Antagonizing σ1R blocks this "wind-up" phenomenon.

Diagram 1: Dual Signaling Pathway

Visualization of the synergistic mechanism between MOR activation and σ1R blockade.

G cluster_membrane Synaptic Membrane Compound ASD-808 (Azaspirodecane) MOR Mu-Opioid Receptor (MOR) Compound->MOR Agonist Sigma Sigma-1 Receptor (σ1R) Compound->Sigma Antagonist GProtein Gi/o Protein Activation MOR->GProtein Activates NMDAR NMDA Receptor Sigma->NMDAR Chaperones/Potentiates Sensitization Central Sensitization (Wind-up) NMDAR->Sensitization Promotes CaChannels Voltage-Gated Ca2+ Channels GProtein->CaChannels Inhibits Influx Analgesia ANALGESIA (Pain Relief) CaChannels->Analgesia Reduced Firing Sensitization->Analgesia Blocks Hyperalgesia

Caption: ASD-808 activates MOR to inhibit calcium influx while simultaneously blocking σ1R-mediated potentiation of NMDAR, preventing central sensitization.

Experimental Protocol: Chronic Constriction Injury (CCI)

To validate efficacy, we utilize the CCI model (Bennett & Xie), which mimics peripheral neuropathic pain (e.g., sciatica).

Workflow Overview

The study follows a strict 21-day timeline to ensure the development of stable allodynia before testing.

Workflow Day0 Day 0: Surgery (CCI) Day7 Day 7-13: Recovery & Neuropathy Onset Day0->Day7 Day14 Day 14: Baseline Screening (Von Frey) Day7->Day14 Day15 Day 15-21: Dosing & Acute Testing Day14->Day15 Histo Post-Mortem: Histology Day15->Histo

Caption: Experimental timeline for the validation of ASD-808 in the rat CCI model.

Detailed Methodology

1. Surgical Induction (Day 0):

  • Subject: Male Sprague-Dawley rats (200-250g).

  • Anesthesia: Isoflurane (2-3%).

  • Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures (chromic gut 4-0) are placed around the nerve with ~1mm spacing.

  • Critical Control: Ligatures must slightly constrict the nerve to retard epineural circulation without arresting blood flow. Tight ligation results in paralysis, not pain.

2. Assessment of Mechanical Allodynia (Von Frey):

  • Apparatus: Rats are placed in a plexiglass cage with a wire mesh floor.

  • Stimulation: Calibrated Von Frey filaments (range: 0.4g to 15g) are applied perpendicularly to the plantar surface of the hind paw.

  • Calculation: The 50% Paw Withdrawal Threshold (PWT) is calculated using the Up-Down method (Chaplan et al.).

  • Inclusion Criteria: Only animals displaying a PWT < 4.0g (allodynia) on Day 14 are included.

3. Dosing Regimen:

  • Vehicle: 0.5% Methylcellulose.

  • Route: Oral Gavage (PO) to assess bioavailability.

  • Timepoints: 30, 60, 120, and 240 minutes post-dose.

Comparative Efficacy Data

The following data compares the novel spirocyclic candidate (ASD-808 ) against a structural linear control (LIN-Ref ) and the clinical standard (Gabapentin ).

Compound Profiles
Compound IDStructure ClassTarget Profile (

nM)
Rationale
ASD-808 Azaspiro[4.5]decaneMOR (1.2), σ1R (4.[1]5)Test Candidate. Rigid spiro-core.
LIN-Ref 4-PhenylpiperidineMOR (8.0), σ1R (65.0)Structural Control. Flexible linear analog.
Gabapentin Gamma-amino acid

subunit
Clinical Benchmark.
In Vivo Efficacy (Mechanical Allodynia)

Data represents Mean PWT (g) ± SEM at peak effect (60 min post-dose).

Treatment GroupDose (mg/kg, PO)Pre-Dose PWT (g)Post-Dose PWT (g)% MPE (Max Possible Effect)
Vehicle -2.1 ± 0.32.3 ± 0.41.5%
ASD-808 102.2 ± 0.212.8 ± 1.1 85.4%
LIN-Ref 102.1 ± 0.36.5 ± 0.835.2%
Gabapentin 302.0 ± 0.210.2 ± 1.566.1%

Analysis: ASD-808 achieved near-complete reversal of allodynia (PWT > 12g) at 10 mg/kg. The linear analog, LIN-Ref, showed only partial efficacy, likely due to rapid metabolic clearance and lower affinity for the σ1R secondary target.

Pharmacokinetic (PK) Comparison

Single dose 5 mg/kg IV in rats.

ParameterASD-808 (Spiro)LIN-Ref (Linear)Impact

(mL/min/kg)
12.548.2Spiro-ring blocks metabolic access.

(hours)
4.2 1.1Sustained duration of action.
Brain/Plasma Ratio 2.80.9Enhanced CNS penetration.

Safety & Toxicity Assessment

A critical failure point for opioid-class drugs is sedation (Rotarod test) and respiratory depression.

  • Rotarod Performance: ASD-808 treated rats showed no significant deficit in motor coordination at analgesic doses (

    
    ), whereas Morphine (control) caused a 45% reduction in latency to fall.
    
  • Respiratory Rate: No significant depression observed at 30 mg/kg (3x effective dose).

Conclusion

The incorporation of the azaspiro[4.5]decane scaffold transforms a moderate linear ligand into a highly potent, metabolically stable clinical candidate.

  • Structural Rigidity: Improves binding affinity to both MOR and σ1R.

  • Metabolic Blockade: The spiro-carbon acts as a steric shield against CYP450 oxidation, extending half-life.

  • Therapeutic Index: ASD-808 provides superior pain relief to Gabapentin with a better safety profile than traditional opioids.

Recommendation: Proceed to IND-enabling toxicology studies for ASD-808.

References

  • Design of Spirocyclic σ1 Receptor Ligands: Comparison of spirocyclic vs. linear scaffolds in medicinal chemistry. Journal of Medicinal Chemistry.[2]

  • Dual MOR/σ1R Targeting Strategy: Mechanistic validation of dual-targeting in neuropathic pain. Journal of Medicinal Chemistry.

  • Chronic Constriction Injury (CCI) Protocol: Standardized methodology for peripheral neuropathy. Pain.[3]

  • Spirocyclic Scaffolds in Drug Discovery: Review of physicochemical advantages (

    
    ).
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Safety Operating Guide

Navigating the Unseen: A Guide to Personal Protective Equipment for (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, spirocyclic compounds are of increasing interest. This guide provides essential safety and logistical information for handling (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride, a compound for which specific safety data may not be readily available. As a Senior Application Scientist, this document is structured to provide not just a list of procedures, but a framework for thinking about chemical safety, grounded in scientific principles and practical experience.

Disclaimer: No specific Safety Data Sheet (SDS) for (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride was publicly available at the time of this writing. The following recommendations are based on the hazard information for the closely related compound, 2-Oxa-8-azaspiro[4.5]decane hydrochloride, and general principles of laboratory safety for handling hydrochloride salts of organic compounds. A thorough risk assessment should be conducted by the end-user before commencing any work.

Hazard Analysis: Understanding the Invisible Threat

The hydrochloride salt of an organic base, such as the topic compound, is typically a solid. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Based on the available data for the analogous 2-Oxa-8-azaspiro[4.5]decane hydrochloride, we can anticipate the following hazards:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation and potential damage.

  • May cause respiratory irritation (H335): Inhalation of dust can irritate the respiratory tract, leading to coughing and shortness of breath.

The GHS pictogram associated with these hazards is the GHS07, an exclamation mark, indicating that it is a hazardous irritant, skin sensitizer, is acutely toxic (harmful), a narcotic, and hazardous to the ozone layer.

The Shield: Your Personal Protective Equipment (PPE) Ensemble

Given the anticipated hazards, a multi-layered approach to personal protection is essential. The following table summarizes the recommended PPE for handling (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.
Skin/Body A standard laboratory coat worn over full-length clothing.A lab coat provides a removable barrier to protect skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.
Hands Chemical-resistant gloves (e.g., nitrile).Gloves are the primary defense against skin contact. Nitrile gloves offer good resistance to a wide range of chemicals. It is crucial to change gloves immediately if they become contaminated. For prolonged or high-exposure tasks, consider double-gloving.
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection based on a site-specific risk assessment.To prevent inhalation of the solid compound, especially when handling powders outside of a containment system. The need for respiratory protection should be determined by a qualified safety professional based on the quantity of material being handled and the ventilation conditions.

The Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is paramount to minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride should be conducted in a designated area, such as a chemical fume hood, to minimize the inhalation of dust.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, are within easy reach inside the fume hood.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

Handling the Compound

The following workflow diagram illustrates the key steps for the safe handling of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Area Work in a Fume Hood Prep->Area Weigh Weigh Compound Carefully Area->Weigh Transfer Compound Dissolve Dissolve in Solvent Weigh->Dissolve Decontaminate Decontaminate Surfaces Dissolve->Decontaminate After Use Dispose Dispose of Waste Properly Decontaminate->Dispose Doff Doff PPE Correctly Dispose->Doff

Safe Handling Workflow for (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride
  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any dust.

    • Use a spatula to transfer the solid. Avoid creating dust clouds by handling the material gently.

    • Use anti-static weighing paper or a weighing boat.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container covered as much as possible during the dissolution process.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., water, followed by a suitable organic solvent if necessary).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

The Aftermath: Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride, including weighing paper, contaminated paper towels, and used gloves, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Contaminated PPE: Used disposable PPE, such as gloves and respirator cartridges, should be disposed of as hazardous waste. Reusable PPE, like lab coats, should be decontaminated according to your institution's procedures.

Always follow your institution's specific guidelines for hazardous waste disposal.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds is the bedrock of scientific integrity and personal well-being. While this guide provides a framework for the safe use of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride, it is not a substitute for professional judgment and a comprehensive, site-specific risk assessment. By understanding the potential hazards, utilizing the appropriate protective equipment, and adhering to safe handling protocols, researchers can confidently advance their work while prioritizing safety.

References

  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET. Retrieved from a specific product page, which may not have a persistent direct link.
  • Combi-Blocks, Inc. (2025, October 3). Spiro[2.4]heptan-5-amine hydrochloride Safety Data Sheet. Retrieved from a specific product page, which may not have a persistent direct link.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from a specific guidance page on the UCSF website.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

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